Product packaging for Divinylbenzene(Cat. No.:CAS No. 91-14-5)

Divinylbenzene

Cat. No.: B6594060
CAS No.: 91-14-5
M. Wt: 130.19 g/mol
InChI Key: MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Polymer Chemistry

The journey of divinylbenzene (B73037) (DVB) in polymer science is intrinsically linked to the development of cross-linked polymers. While the concept of polymerization was taking shape in the early 20th century, the first significant breakthrough involving DVB came in 1934 when Hermann Staudinger demonstrated that copolymerizing styrene (B11656) with this compound rendered the resulting polystyrene insoluble in all solvents. soton.ac.uk This discovery was a pivotal moment, proving DVB's efficacy as a cross-linking agent and laying the groundwork for its future applications.

Prior to the widespread use of DVB, early ion exchange materials were based on natural substances like zeolites or less stable synthetic polymers. bluemaarlin.comnxedge.io In 1935, English chemists Basil Albert Adams and Eric Leighton Holmes developed phenolic-formaldehyde resins capable of ion exchange. agualatinoamerica.com However, these early resins had limitations. A major advancement occurred in the mid-1940s with the development of ion exchange resins based on the copolymerization of styrene cross-linked with this compound. bluemaarlin.comwatertechnologies.com These new resins were remarkably stable and possessed a much higher exchange capacity, capable of removing even weakly ionized acids like silicic and carbonic acid, which was a significant improvement over their predecessors. bluemaarlin.comwatertechnologies.com This innovation made the complete demineralization of water a practical reality and established styrene-divinylbenzene copolymers as the foundation for modern ion exchange technology. bluemaarlin.comagualatinoamerica.com

The evolution of DVB's use continued with the development of different resin structures. Standard gelular resins, which have a permeable membrane-like structure, met the requirements for many applications. watertechnologies.com However, for applications demanding greater physical strength, thermal stability, and resistance to chemical degradation, macroreticular or macroporous resins were developed. watertechnologies.com These resins feature discrete pores within a highly cross-linked polystyrene-divinylbenzene matrix, offering enhanced durability. watertechnologies.com

Significance in Cross-linked Polymer Systems

This compound is a bifunctional monomer, meaning it has two reactive vinyl groups. sigmaaldrich.comwikipedia.org This characteristic is the key to its profound significance in polymer science. When copolymerized with a monofunctional monomer like styrene, DVB's two vinyl groups can participate in different growing polymer chains, creating a three-dimensional network structure. This process is known as cross-linking.

The degree of cross-linking, which is controlled by the concentration of DVB, dictates the final properties of the polymer. taylorandfrancis.com

Low DVB content (e.g., around 0.25%) : Results in a loosely cross-linked polymer that swells significantly in solvents, forming a soft, gelatinous material. taylorandfrancis.com

Moderate DVB content (e.g., 8-12%) : Creates a general-purpose resin with a balance of rigidity and permeability, commonly used in ion exchange applications. taylorandfrancis.com

High DVB content (e.g., 25% or more) : Leads to a highly rigid and mechanically tough polymer that swells negligibly. taylorandfrancis.com

This ability to tailor the physical and chemical properties of polymers makes DVB an indispensable component in a wide array of applications:

Ion Exchange Resins : The most prominent application of DVB is in the production of ion exchange resins. bluemaarlin.comwikipedia.orglibretexts.org The cross-linked polystyrene-divinylbenzene (PS-DVB) matrix provides a stable, insoluble support for ionic functional groups, enabling the exchange of ions with a surrounding solution. libretexts.org These resins are crucial for water softening, demineralization, and purification. bluemaarlin.comwatertechnologies.commarketresearchfuture.com

Chromatography Resins : PS-DVB resins are widely used as the stationary phase in various chromatography techniques, including ion chromatography and hydrophilic interaction liquid chromatography. libretexts.orgresearchgate.netrjraap.com The controlled porosity and surface chemistry of these resins allow for the effective separation of a wide range of molecules, from small organic acids to large biomolecules like proteins and DNA. thermofisher.comnih.gov

Solid-Phase Synthesis : The insoluble and robust nature of highly cross-linked PS-DVB beads makes them excellent supports for solid-phase synthesis, most notably in the Merrifield synthesis of peptides. wikipedia.org

Adsorbents : The high surface area and tunable pore structure of macroporous PS-DVB resins make them effective adsorbents for removing organic pollutants from water and other industrial effluents. nih.gov

Academic Research Trajectories and Future Outlook

Current and future research involving this compound is focused on refining its existing applications and exploring novel material designs. The global market for this compound is projected to continue growing, driven by its established uses in water treatment and the expanding electronics and semiconductor industries. marketresearchfuture.combusinessresearchinsights.comskyquestt.com

Key research trends include:

Advanced Polymer Architectures : Researchers are exploring the synthesis of complex polymer architectures, such as hyperbranched polymers and nanogels, using DVB. acs.orgresearchgate.netresearchgate.net These materials exhibit unique properties and have potential applications in drug delivery, catalysis, and advanced coatings.

Hybrid Materials : There is growing interest in creating organic-inorganic hybrid materials by copolymerizing DVB with compounds like triethoxyvinylsilane. mdpi.com These materials combine the properties of both components and are being investigated for use as specialized sorbents and in other advanced applications. mdpi.com

Sustainable and Bio-based Alternatives : In line with the broader trend towards green chemistry, there is a push to develop more sustainable production methods for DVB and to incorporate it into bio-based polymer systems. skyquestt.comresearchgate.net For example, research is being conducted on the cationic copolymerization of vegetable oils like corn oil with styrene and DVB to create new thermosetting polymers from renewable resources. researchgate.net

Enhanced Material Properties : Scientists are investigating new ways to leverage DVB to create polymers with superior thermal stability, mechanical strength, and even electrical conductivity. mdpi.comacs.org For instance, inverse vulcanization of DVB with sulfur has been shown to produce high-refractive-index polymers with high thermal stability, suitable for infrared optics. acs.org

The future of this compound in polymer science appears robust, with ongoing research promising to expand its role in high-performance materials, sustainable technologies, and advanced manufacturing processes like 3D printing. acs.orgresearchgate.netmdpi.com

Data Tables

Table 1: Properties of this compound (Typical Technical Grade)

PropertyValue
Chemical Formula C₁₀H₁₀ wikipedia.org
Molar Mass 130.190 g·mol⁻¹ wikipedia.org
Appearance Pale, straw-colored liquid wikipedia.org
Density 0.914 g/mL at 25 °C sigmaaldrich.com
Boiling Point 195 °C sigmaaldrich.com
Solubility in Water 0.005% (20°C) wikipedia.org
Common Composition Mixture of m- and p-divinylbenzene, with ethylvinylbenzene wikipedia.org

Table 2: Effect of this compound Content on Polymer Properties

DVB ContentResulting Polymer CharacteristicsPrimary Applications
Low (~0.25%) Soft, gelatinous, high swelling capacity taylorandfrancis.comGels, superabsorbent polymers
Medium (8-12%) Rigid, permeable, good mechanical stability taylorandfrancis.comGeneral-purpose ion exchange resins taylorandfrancis.com
High (≥25%) Highly rigid, mechanically tough, negligible swelling taylorandfrancis.comMacroporous resins, chromatography supports watertechnologies.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10<br>C10H10<br>C6H4(CH=CH2)2 B6594060 Divinylbenzene CAS No. 91-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(ethenyl)benzene
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InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2
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InChI Key

MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=C1C=C
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Molecular Formula

C10H10, Array
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DSSTOX Substance ID

DTXSID30110005
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Molecular Weight

130.19 g/mol
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Physical Description

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid.
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Boiling Point

383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F
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Flash Point

143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005%
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Density

0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93
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Vapor Density

Relative vapor density (air = 1): 4.48
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Vapor Pressure

0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg
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Impurities

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE.
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Color/Form

Pale, straw-colored liquid.

CAS No.

1321-74-0, 91-14-5, 9003-69-4
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Melting Point

-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F
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Synthesis Methodologies and Mechanistic Investigations

Traditional and Modern Synthesis Routes

The production of divinylbenzene (B73037) (DVB) is accomplished through various chemical pathways, ranging from large-scale industrial processes to more specialized, modern synthetic methods. The choice of route often depends on the desired purity, scale, and specific isomer required.

Modern organic synthesis offers several advanced methods for creating this compound and its derivatives through metal-catalyzed cross-coupling reactions. These techniques provide high selectivity and are particularly useful for producing functionalized DVB compounds.

Heck Coupling: Substituted 1,4-divinylbenzenes can be synthesized via a twofold Heck coupling reaction. researchgate.net This involves reacting corresponding 1,4-dibromo- or 1,4-diiodo-substituted benzenes with ethene in the presence of a palladium catalyst. researchgate.netacs.org One-pot processes have also been developed where 1,4-divinylbenzene (B89562) is generated in situ from terephthalaldehyde (B141574) via a Wittig reaction and subsequently used in a palladium-catalyzed Heck reaction with halobenzenes. rsc.org

Stille Coupling: The Stille reaction, which couples organotin compounds with organic halides using a palladium catalyst, is another route to DVB derivatives. organic-chemistry.orgwiley-vch.de For example, this method has been successfully employed for the synthesis of 2,4-dinitrostyrene (B14738539) and related dinitrodivinylbenzenes. thieme-connect.com The reaction is valued for its tolerance of a wide array of functional groups. wiley-vch.de

Suzuki Coupling: While less commonly cited for the direct synthesis of DVB itself, the Suzuki-Miyaura reaction, which couples organoboron compounds with halides, is a cornerstone of modern C-C bond formation and is used to create complex molecules that may incorporate a this compound framework. nih.govmdpi.com The reaction typically involves a palladium catalyst and a base. mdpi.com For instance, porphyrin arrays have been created using 1,4-divinylbenzene in palladium-catalyzed cross-coupling reactions. nih.gov

Beyond modern cross-coupling methods, several other chemical routes for synthesizing this compound have been established, with one method dominating commercial production.

Catalytic Dehydrogenation of Diethylbenzene (DEB): This is the most common and commercially preferred method for producing DVB. scribd.comepa.gov The process involves the vapor-phase dehydrogenation of diethylbenzene (DEB) by passing it with steam over a catalyst at high temperatures, typically 600°C to 700°C. scribd.comgoogle.com Iron oxide-based catalysts, often promoted with potassium, cerium, and molybdenum, are widely used due to their low cost and high efficiency. scribd.comgoogle.comhilarispublisher.com This route yields a mixture containing m- and p-isomers of DVB and ethylvinylbenzene (EVB), with conversions of DEB reaching 70-90%. scribd.comgoogle.com

Effect of Temperature on Diethylbenzene (DEB) Conversion
Temperature (°C)DEB Conversion (%)
54015
580Significant Increase
600Near Optimum
62027

Pyrolysis of Diisopropylbenzene: this compound can also be synthesized by the pyrolysis of diisopropylbenzene in the presence of steam or hydrogen. scribd.com However, this method often requires very high temperatures (above 700°C), which can damage the catalyst and increase operational costs. scribd.com

Metal-Catalyzed Cross-Coupling Reactions

Polymerization Mechanisms and Kinetics

This compound is a critical crosslinking agent, and its polymerization behavior, particularly in copolymerization systems like with styrene (B11656), is governed by complex reaction kinetics.

The free radical copolymerization of styrene and this compound is a widely studied system used to produce crosslinked polymer networks for applications like ion-exchange resins. Current time information in Bangalore, IN. The kinetics of this process are complex, involving multiple reaction pathways and physical phenomena that change as the polymerization proceeds. Current time information in Bangalore, IN.

A comprehensive kinetic model for the styrene/divinylbenzene system considers several key factors:

The initiation, propagation, and termination reaction steps. Current time information in Bangalore, IN.

The different reactivities of the monomeric and pendant double bonds. Current time information in Bangalore, IN.

The influence of physical restrictions imposed by the growing polymer network. Current time information in Bangalore, IN.

The occurrence of crosslinking and cyclization reactions. Current time information in Bangalore, IN.

As free radical polymerization of DVB systems proceeds, the viscosity of the reaction medium increases dramatically, especially after the gel point. This change in the physical environment imposes diffusional limitations on the movement of molecules, causing the rates of certain reaction steps to become diffusion-controlled rather than chemically controlled. google.comCurrent time information in Bangalore, IN.

Propagation and Initiation: At very high conversion levels, the propagation reaction can also become diffusion-controlled as the mobility of even small monomer molecules is hindered. google.com Similarly, the efficiency of the initiator can be reduced due to the cage effect becoming more pronounced in the viscous medium, which is a form of diffusion control on the initiation step. Current time information in Bangalore, IN.

This compound possesses two vinyl groups, and their reactivity plays a crucial role in the formation of a crosslinked polymer network. These two double bonds exhibit different reactivities during polymerization.

Initial Polymerization: When a DVB molecule is first incorporated into a growing polymer chain, one of its vinyl groups reacts. This leaves the second vinyl group unreacted and attached to the polymer backbone as a "pendant" double bond. hilarispublisher.com

Pendant Double Bond Reactivity: The reactivity of these pendant double bonds is a critical factor that determines the rate of crosslinking and the final network structure. hilarispublisher.com The reaction of these pendant groups with other growing radicals leads to the formation of crosslinks between polymer chains. The reactivity of the pendant vinyl group can be different from that of the monomeric vinyl group, often influenced by steric hindrance from the polymer backbone. acs.org The formation of crosslinks is the key process leading to gelation and the development of the insoluble three-dimensional network. researchgate.net Kinetic investigations of styrene/DVB copolymerization have focused on determining the concentration of these remaining pendant double bonds at various stages to understand the mechanism of network formation. hilarispublisher.com

Effect of this compound (DVB) Content on Gelation Point in Nitroxide-Mediated Copolymerization of STY/DVB
DVB Content (wt. %)Approximate Monomer Conversion at Gelation Point (%)
1.020 - 30
1.515 - 20
3.05 - 10
Data from nitroxide-mediated copolymerization of styrene (STY) and this compound (DVB) in scCO₂ at 120 °C and 207 bar. researchgate.net

Free Radical Copolymerization Kinetics of this compound Systems

Effect of Solvent, Initiator, and Crosslinker Type

The characteristics of the resulting polymer in this compound (DVB) polymerization are significantly influenced by the choice of solvent, initiator, and the type of crosslinker used.

Solvent Effects: The solvent plays a crucial role in determining the final polymer architecture. In anionic polymerization, the solvent's polarity affects the molecular weight distribution of the resulting microgels. For instance, in the synthesis of t-butylstyrene-1,4-divinylbenzene (TBS-DVB) microgels, using a polar solvent like tetrahydrofuran (B95107) (THF) leads to better control over the molecular weight of the microgels compared to a nonpolar solvent like heptane. kpi.ua This is attributed to the different mechanisms of microgel formation; in heptane, which is a poor solvent for the poly(4-vinylstyrene) blocks, micelle formation is favored. kpi.ua The polymerization then proceeds within these micelles. kpi.ua In contrast, THF is a good solvent for both the polymer arms and the initially formed block copolymer, leading to a more controlled polymerization process. kpi.ua

Initiator Effects: The type and concentration of the initiator have a profound impact on the polymerization kinetics and the properties of the final product. In the suspension copolymerization of styrene and DVB, the average particle size of the polymer beads decreases as the amount of initiator increases. researchgate.netresearchgate.net However, an optimal initiator concentration is necessary to achieve uniform, monodisperse particles without coalescence. researchgate.netresearchgate.net For example, in one study, 0.5 wt% of initiator was found to be ideal for producing smooth, monodisperse polymer particles. researchgate.net At very low initiator concentrations, the polymerization rate can be too low, leading to fused particles, while at very high concentrations, particle clusters and polydisperse particles can form. researchgate.netresearchgate.net The choice of initiator also dictates the type of polymerization (e.g., anionic, cationic, or free-radical) and, consequently, the polymer structure. For instance, anionic initiators like sec-butyllithium (B1581126) are used to synthesize star microgels with a crosslinked DVB core. kpi.ua

Crosslinker Type and Concentration: The crosslinker, which is often DVB itself, is a critical component that determines the network structure of the polymer. The concentration of DVB directly affects the degree of crosslinking. taylorandfrancis.com In styrene-DVB copolymers, a low DVB content (around 0.25%) results in a soft, gelatinous material that swells significantly, whereas a high DVB content (around 25%) produces a mechanically tough material with negligible swelling. taylorandfrancis.com The reactivity of the crosslinker also plays a role. For example, in the free-radical copolymerization of styrene and DVB, the bifunctional DVB monomer is more reactive and is consumed more readily than the monofunctional styrene monomer. researchgate.net The identity and amount of the crosslinker also influence the swelling behavior of the polymer beads in a monomer, which in turn affects subsequent interfacial polymerization and scaffold formation. osti.gov Beads with a lower crosslinker concentration swell more and form more robust scaffolds. osti.gov

The following table summarizes the effects of these parameters on DVB polymerization:

ParameterEffectResearch Finding
Solvent Influences molecular weight control and polymerization mechanism. kpi.uaPolar solvents like THF provide better molecular weight control in anionic polymerization of TBS-DVB microgels compared to nonpolar solvents like heptane. kpi.ua
Initiator Affects particle size, uniformity, and polymerization rate. researchgate.netresearchgate.netIn suspension polymerization, increasing initiator concentration generally decreases particle size, but an optimal concentration is needed for monodispersity. researchgate.netresearchgate.net
Crosslinker Determines the degree of crosslinking, mechanical properties, and swelling behavior. taylorandfrancis.comosti.govHigher DVB concentration leads to a more rigid, less swellable polymer network. taylorandfrancis.com The type of crosslinker affects the swelling and subsequent scaffold formation in interfacial polymerization. osti.gov
Crosslinking and Cyclization Reactions

During the polymerization of this compound, two competing reactions involving the pendant vinyl groups are crucial in determining the final network structure: intermolecular crosslinking and intramolecular cyclization.

Crosslinking is the process where a growing polymer chain reacts with a pendant vinyl group on another polymer chain, leading to the formation of a three-dimensional network. itu.edu.trpolimi.it This is the fundamental reaction responsible for gelation and the formation of an insoluble polymer network. itu.edu.tr The rate of crosslinking is dependent on the concentration of both the growing radicals and the pendant vinyl groups. itu.edu.tr

Cyclization , on the other hand, is an intramolecular reaction where a growing radical at the end of a polymer chain reacts with a pendant vinyl group on the same chain. itu.edu.tritu.edu.tr This reaction consumes pendant vinyl groups without contributing to the formation of an extended network. polimi.it Cyclization is more prevalent in the early stages of polymerization, especially in dilute solutions, where the polymer chains are highly diluted by the monomer and solvent. itu.edu.tr This leads to the formation of internally crosslinked, microgel-like structures. itu.edu.tr

The balance between crosslinking and cyclization is influenced by several factors, including monomer concentration and the presence of a comonomer. A kinetic model applied to the free-radical polymerization of 1,4-divinylbenzene in toluene (B28343) revealed that a significant fraction of pendant vinyls (30-60%) are consumed by cyclization reactions. itu.edu.tr The study also indicated the occurrence of multiple cross-linking reactions, where a single pendant vinyl group is involved in the formation of multiple crosslinks. itu.edu.tr The reactivity of pendant vinyl groups in intermolecular crosslinking was found to be significantly lower than the reactivity of the monomeric vinyl groups. itu.edu.tr

The table below summarizes the key aspects of crosslinking and cyclization reactions in DVB polymerization:

ReactionDescriptionKey Factors
Crosslinking Intermolecular reaction between a growing chain and a pendant vinyl group on another chain, leading to network formation. itu.edu.trpolimi.itDependent on the concentration of growing radicals and pendant vinyl groups. itu.edu.tr
Cyclization Intramolecular reaction between a growing radical and a pendant vinyl group on the same chain. itu.edu.tritu.edu.trFavored in dilute solutions and in the early stages of polymerization. itu.edu.tr
Autoacceleration Phenomena

Autoacceleration, also known as the gel effect or Trommsdorff–Norrish effect, is a phenomenon observed in free-radical polymerization, including that of this compound. It is characterized by a significant increase in the rate of polymerization and a corresponding increase in the molecular weight of the polymer. researchgate.netitu.edu.tr

In the context of styrene-divinylbenzene copolymerization via suspension, autoacceleration has been observed even at low conversions. researchgate.net The extent of this acceleration is influenced by the concentrations of the monomer, crosslinker (DVB), and initiator. researchgate.net Studies on the heterogeneous polymerization of maleic anhydride-styrene-divinylbenzene also show a rapid increase in the polymerization rate at the early stages, indicative of the autoacceleration effect. itu.edu.tr

While it has been suggested that the onset of autoacceleration is linked to the entanglement of polymerizing chain radicals, research has shown that the gel effect can occur even in the absence of entanglements. acs.org Experiments conducted under conditions that delay or prevent entanglement formation, such as high initiator or chain transfer agent concentrations, still exhibit autoacceleration. acs.org This suggests that while entanglements can contribute to the phenomenon, they are not a necessary precondition for its occurrence. acs.org The polymerization of DVB can be exothermic and may lead to autoacceleration, which can cause a rapid rise in temperature and pressure if not controlled. scribd.com

Anionic Solution Polymerization of this compound Copolymers

Anionic polymerization offers a controlled method for synthesizing polymers with well-defined architectures. When applied to this compound (DVB), it allows for the creation of unique structures such as star-shaped polymers and microgels.

Association of Anionic Initiators

Anionic initiators, particularly organolithium compounds like butyllithium (B86547) (BuLi), are known to exist as associated species (dimers, tetramers, or higher aggregates) in nonpolar hydrocarbon solvents. rsc.org This association has a significant impact on the initiation and propagation steps of the polymerization. The degree of association depends on the specific initiator and the solvent used. rsc.org

During the anionic polymerization of butadiene, for example, the association of lithium-based initiators can influence the microstructure of the resulting polymer. rsc.org The associated initiators can hinder the attack of the monomer at certain positions, thereby affecting the ratio of 1,4- to 1,2-addition. rsc.org In the context of DVB polymerization, the association of initiators like BuLi affects the number of active centers and the rate of initiation. itu.edu.tr The concentration of the initiator is a critical parameter; at high initiator concentrations, the polymerization and crosslinking reactions are very fast. itu.edu.tr

The equilibrium between the associated and the active monomeric form of the initiator is a key factor. The rate of polymerization is often dependent on the concentration of the unassociated initiator species. The association of anionic initiators is a crucial consideration for achieving controlled polymerization and obtaining polymers with desired properties.

Formation of Branched Polymer Structures

Anionic polymerization of DVB can lead to the formation of soluble, branched polymers under specific conditions, avoiding the formation of a crosslinked gel. nih.gov This is typically achieved by carefully controlling the reaction conditions to favor the formation of branched structures over an infinite network.

One approach to synthesizing highly branched polymers is through the copolymerization of a monovinyl monomer, like isoprene, with DVB in the presence of a chain transfer agent. nih.govrsc.org In this "Strathclyde route" adapted for anionic polymerization, toluene can act as both a solvent and a chain transfer agent. nih.govrsc.org The chain transfer to the solvent helps to prevent gelation. nih.govrsc.org The use of a polar modifier like tetramethylethylenediamine (TMEDA) can also influence the reaction. nih.govrsc.org The resulting polymers are highly branched and soluble, with broad molecular weight distributions. nih.gov

The solubility of the polymer formed in the anionic polymerization of DVB is often attributed to the lower reactivity of the pendant vinyl groups on the polymer chain compared to the vinyl groups of the DVB monomer. nih.gov This difference in reactivity delays the onset of extensive crosslinking.

In the homogeneous anionic polymerization of 1,4-DVB in dilute solutions, the formation of linear or branched, soluble poly(4-vinylstyrene) chains occurs during the course of monomer conversion. itu.edu.tr The formation of microgels or macrogels only begins towards the end of the monomer conversion. itu.edu.tr By carefully selecting the concentrations of DVB and the initiator, it is possible to synthesize reactive microgels while avoiding macrogelation. itu.edu.tr

Suspension Polymerization Mechanisms

Suspension polymerization is a widely used industrial process for producing polymer beads, including those made from styrene and this compound. In this heterogeneous polymerization technique, the monomer, or a mixture of monomers, is dispersed as droplets in a continuous phase, typically water. researchgate.netgoogle.com An initiator, which is soluble in the monomer phase, is used to initiate the polymerization within each droplet. google.com A suspending agent or stabilizer is added to the aqueous phase to prevent the droplets from coalescing.

The mechanism involves the following key steps:

Droplet Formation: The monomer phase, containing the initiator, is mechanically dispersed in the aqueous phase with the aid of a suspending agent and agitation. This creates a suspension of monomer droplets. google.com

Initiation and Polymerization: The initiator decomposes, typically upon heating, to form free radicals, which initiate polymerization within the monomer droplets. Each droplet acts as a small bulk polymerization reactor. google.com

Particle Growth and Solidification: As polymerization proceeds, the monomer is converted to polymer, and the droplets gradually solidify into solid polymer beads. The size and size distribution of the final beads are influenced by factors such as the agitation speed, the type and concentration of the suspending agent, and the monomer-to-water ratio. researchgate.netresearchgate.net

In the case of styrene-DVB copolymerization, a porogenic agent (a solvent for the monomer but a non-solvent for the polymer) is often included in the monomer phase to create porous beads. researchgate.net As the polymer forms and precipitates within the droplet, the porogen creates pores in the final bead structure. researchgate.net The type and amount of the porogen have a significant impact on the porosity and surface area of the resulting beads. researchgate.net

A variation of this technique involves introducing the monomer mixture containing the initiator into the aqueous phase at a constant rate from the bottom of the reactor. google.com This method is claimed to produce resin beads with a more uniform particle size. google.com The polymerization is typically carried out at elevated temperatures in multiple stages. google.com

Micelle Formation and Particle Growth

Crosslinking Copolymerization with Co-monomers

This compound is frequently copolymerized with other monomers, most notably styrene, to create crosslinked polymer networks. taylorandfrancis.com This process is integral to the production of materials like ion-exchange resins. taylorandfrancis.com The concentration of DVB determines the degree of crosslinking, which in turn dictates the mechanical and physical properties of the resulting polymer. taylorandfrancis.com For instance, low DVB content (around 0.25%) results in a soft, gelatinous material, while high content (around 25%) produces a tough, rigid polymer. taylorandfrancis.com

The morphology of the resulting copolymer is highly dependent on the polymerization conditions. In precipitation polymerization, the copolymerization of DVB with monomers like acrylic acid can yield various morphologies, including soluble polymers, microgels, microspheres, and coagulum, depending on the solvent composition and crosslinking degree. researchgate.net For example, in the copolymerization of DVB and maleic anhydride, the morphology can shift from microspheres and microgels to macrogels as the volume fraction of a good solvent like methyl ethyl ketone increases. researcher.life

In suspension polymerization of styrene and DVB, increasing the DVB concentration can lead to harder and more shrunken particle surfaces. future4200.com The morphology can also be influenced by the presence of other components; for instance, the incorporation of iron particles during suspension polymerization significantly alters the particle morphology. redalyc.org

Solvent composition plays a critical role in determining the final polymer morphology in precipitation copolymerization. mcmaster.caresearcher.life A change in the solvency of the continuous phase can cause a transition from microgels to microspheres. researchgate.net Decreasing the solvency of the reaction medium generally promotes the formation of more contracted, dense microspheres. mcmaster.ca For instance, in the copolymerization of DVB and acrylic acid, using a mixed solvent of ethanol (B145695) and water, an increased water content can change the surface morphology from smooth to rambutan-like due to enhanced polarity and hydrogen bonding. researchgate.net

Monomer loading also affects the polymerization outcome. In the precipitation copolymerization of DVB and maleic anhydride, monomer loading was found to influence the observed morphologies. mcmaster.ca In the synthesis of poly(styrene-co-divinylbenzene) microspheres via precipitation polymerization, the total monomer concentration was a key parameter. future4200.com

Morphological Development in Copolymerization

Green Chemistry Approaches in this compound Synthesis and Polymerization

In recent years, there has been a growing focus on developing more environmentally friendly methods for chemical synthesis and polymerization. univook.com Green chemistry principles aim to reduce waste, use safer solvents, and improve energy efficiency. univook.com

For this compound, green chemistry approaches are being explored in both its synthesis and subsequent polymerization. This includes the use of renewable raw materials and safer, less toxic solvents. univook.com For example, research has focused on replacing traditional solvents like acetonitrile (B52724) in precipitation polymerization with more benign alternatives. researchgate.net The development of solid-supported catalysts, such as those based on polystyrene-divinylbenzene, is another area of interest for creating cleaner synthetic processes. ijcea.org

In the context of applications, DVB-based resins are being utilized in green chemistry protocols. For example, diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene resin, an alternative to traditional DVB-crosslinked resins, has been shown to be effective in solid-phase peptide synthesis using environmentally friendly solvents. rsc.org This demonstrates a move towards more sustainable applications of DVB-derived materials. Furthermore, the shift from solvent-based to water-based (emulsion) products in industries like paints and adhesives, which often utilize DVB copolymers, is driven by the need to reduce volatile organic compounds (VOCs). sanyo-chemical.co.jp

Sustainable Synthesis Routes

The production of this compound (DVB) is increasingly focusing on environmentally friendly methods to minimize waste and reduce the use of hazardous chemicals. univook.com Green chemistry principles are being applied to develop more sustainable synthesis routes. univook.comresearchgate.net Traditional methods for producing DVB and its polymers can generate significant waste and employ harmful substances. univook.comresearchgate.net Consequently, research has shifted towards cleaner synthetic strategies that align with stricter environmental regulations. researchgate.net

Sustainable approaches aim to make DVB production safer and more efficient. univook.com This includes the development of one-pot reaction processes that use readily available materials at lower temperatures, which can help absorb large amounts of energy and improve product yield. google.com For instance, an improved, inexpensive synthesis for diethynylbenzene, a related monomer, has been developed using a one-pot reaction involving the bromination and subsequent dehydrobromination of this compound. google.com The overarching goal of these green strategies is to reduce the environmental footprint associated with the lifecycle of DVB-based materials, from synthesis to end-of-life. rsc.org

Use of Renewable Raw Materials and Safer Solvents

A key aspect of sustainable chemistry is the replacement of fossil-based feedstocks and hazardous solvents with safer, renewable alternatives. univook.commdpi.com

Renewable Raw Materials There is a growing interest in utilizing biomass-derived molecules as starting materials for polymers to reduce environmental impact. mdpi.com Research has demonstrated the use of renewable resources like vegetable oils and terpenes as comonomers with this compound. mdpi.com Plant oils, such as soybean, linseed, and corn oil, can be copolymerized with DVB and styrene to create cross-linked polymers with good performance, comparable to conventional petroleum-based polymers. rsc.org Terpenes, like limonene, are also used as bio-based comonomers, allowing for the preparation of thermosets without traditional fossil-based diluents such as styrene. mdpi.com In one study, a novel adsorbent was created by polymerizing limonene, DVB, and 2-acrylamido-2-methyl-1-propanesulfonic acid. acs.org This highlights a move towards creating materials with a higher content of bio-based carbon. mdpi.com

Safer Solvents The use of safer solvents is critical in greening chemical processes. mdpi.com In the synthesis of cross-linked poly(this compound) microspheres, acetic acid has been successfully used as a replacement for acetonitrile, a solvent known to be harmful to human health. nih.gov While the particle morphology differed (pumpkin-like particles in acetic acid versus spherical in acetonitrile), the use of the safer solvent was effective. nih.gov

Supercritical carbon dioxide (scCO2) has emerged as a sustainable solvent and porogenic agent in imprinting processes due to its favorable properties: it is non-toxic, non-flammable, cheap, and recyclable. mdpi.commdpi.com Other green solvent alternatives that are gaining attention include room temperature ionic liquids (RTILs) and deep eutectic solvents (DESs), which offer low volatility and high thermal stability. mdpi.commdpi.comrsc.org

Comparison of Solvents in this compound-Related Polymer Synthesis

Solvent TypeExampleApplicationAdvantagesReference
ConventionalAcetonitrilePrecipitation polymerization of PDVB microspheresWell-established process nih.gov
Safer OrganicAcetic AcidPrecipitation polymerization of PDVB microspheresSafer for human health than acetonitrile nih.gov
Supercritical FluidSupercritical Carbon Dioxide (scCO2)Molecularly Imprinted Polymer (MIP) synthesisNon-toxic, non-flammable, recyclable, tunable properties mdpi.commdpi.com
Ionic LiquidsRoom Temperature Ionic Liquids (RTILs)MIP synthesis, surface modificationLow volatility, high thermal stability, tunable solubility mdpi.comrsc.org
Eutectic SolventsDeep Eutectic Solvents (DESs)MIP synthesisGreener alternative to RTILs, composed of components joined by hydrogen bonds rsc.org

Catalysis for Energy Efficiency

Catalysis plays a pivotal role in enhancing the energy efficiency of chemical syntheses. univook.com The use of catalysts can enable reactions to proceed at lower temperatures, thus saving energy, and can increase reaction speed and efficiency. univook.com In the synthesis of DVB, metal-catalyzed cross-coupling reactions using catalysts like palladium or nickel are important methods. univook.com

Another approach to energy-efficient and sustainable catalysis is the use of solid acid catalysts, which can replace homogeneous mineral acids that are difficult to separate and recycle. Sulfonated polythis compound (PDVB-SO3H) has been synthesized and used as a solid acid catalyst for various reactions, including the production of furfural (B47365) and the esterification of fatty acids. ikm.org.myrepec.org In one study, a PDVB-SO3H catalyst with a high acid site concentration (4.04 mmol/g) and a large surface area (224.67 m²/g) showed high efficiency in converting xylose to furfural. ikm.org.my Similarly, a laboratory-synthesized sulfonated poly(this compound) resin proved to be an effective catalyst for the esterification of fatty acids from waste vegetable oils, achieving conversions of over 90%. repec.org These solid catalysts are often reusable, contributing to more sustainable processes. rsc.org Furthermore, polymer-supported Mo(VI) complexes have been developed as heterogeneous catalysts for environmentally friendly epoxidation reactions, eliminating the acid waste associated with conventional methods. researchgate.net

Performance of this compound-Based Catalysts

CatalystReactionKey FindingsReference
Sulfonated Polythis compound (PDVB-SO3H)Furfural production from EFBAchieved 83.1% furfural yield at 170°C in 30 minutes. ikm.org.my
Sulfonated Poly(this compound) ResinEsterification of fatty acidsAchieved >90% conversion to methyl esters; effective for waste vegetable oils. repec.org
Polymer-supported Mo(VI) complexAlkene epoxidationProvides a greener route by eliminating acid waste from conventional processes. researchgate.net

Green Strategies for Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) are synthetic receptors whose production traditionally involves large quantities of organic solvents. researchgate.netmdpi.com Green chemistry strategies are being implemented to make their development more sustainable. researchgate.net this compound is frequently used as a cross-linker in MIP synthesis. mdpi.com

Key green strategies include:

Use of Supercritical Carbon Dioxide (scCO2): scCO2 is used as a green solvent and porogen in MIP production. mdpi.com It allows for the synthesis of MIPs with controlled morphology and avoids the use of organic solvents. researchgate.netmdpi.com The first synthesis of highly crosslinked poly(this compound) microspheres in scCO2 was reported in 1999. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These technologies are innovative green approaches applied during the polymerization step to reduce reaction times and energy consumption. mdpi.comnih.gov

Green Monomers and Solvents: There is a shift away from toxic functional monomers and cross-linkers towards more environmentally friendly options like room temperature ionic liquids (RTILs) and deep eutectic solvents (DESs). mdpi.comrsc.org For example, RTILs have been used as functional monomers for surface imprinting on DVB-crosslinked polymers. rsc.org

These strategies not only reduce the environmental impact but can also improve MIP properties, such as achieving a more homogeneous distribution of binding sites. researchgate.netnih.gov

Circular Chemistry in Polymer Support Synthesis

Circular chemistry principles aim to create closed-loop systems where waste is minimized and materials are recycled and reused. rsc.orgpolypeptide.com An exemplary application of this concept is the "ReGreen SPPS" (Solid-Phase Peptide Synthesis) protocol, which utilizes polystyrene/divinylbenzene (PS/DVB) resins as polymer supports. rsc.orgrsc.org

This method was developed to make peptide synthesis greener, more scalable, and cost-efficient. polypeptide.com It employs inexpensive and safer solvents like ethyl acetate (B1210297) (EtOAc) and dimethylsulfoxide (DMSO) instead of the more conventional and hazardous dimethylformamide (DMF). rsc.orgresearchgate.net A key innovation of the ReGreen SPPS method is the development of a simple protocol for recycling the solvents (EtOAc and DMSO) and a key reagent (the coupling agent Oxyma) from the waste stream. rsc.orgpolypeptide.com

The effectiveness of this circular approach is demonstrated by significant improvements in sustainability metrics. rsc.org

Environmental and Cost Metrics for Conventional vs. ReGreen SPPS

ParameterConventional SPPS (in DMF)ReGreen SPPS (in EtOAc/DMSO)Reference
Complete E-factor (cEF)~2200~500 rsc.org
Total Solvent Cost (per AA cycle, 1 mol scale)~297 EUR~151 EUR rsc.org
Recycling Efficiency (EtOAc)N/A86% rsc.org
Recycling Efficiency (DMSO)N/A70% rsc.org

Crucially, the recycled chemicals were proven to be reusable in subsequent syntheses without any negative effects on the purity or yield of the final peptide product. rsc.orgrsc.org This demonstrates a successful application of circular chemistry principles to processes involving DVB-based polymer supports. rsc.org

Bio-based Resins and Environmental Impact Mitigation

The production of conventional synthetic resins often relies on petroleum-based materials, which contributes to pollution and climate change through the release of volatile organic compounds (VOCs) and greenhouse gases. vertecbiosolvents.com To mitigate this environmental impact, there is a significant push towards developing bio-based resins from renewable resources. pmarketresearch.comskyquestt.com

Bio-based resins can be formulated using materials such as vegetable oils (soybean, castor oil), corn, and sugarcane. mdpi.comvertecbiosolvents.com These renewable feedstocks reduce the demand for fossil fuels. vertecbiosolvents.com Research has focused on creating styrene-free thermosetting resins by combining functionalized vegetable oils with terpenic comonomers, avoiding petroleum-based diluents. mdpi.com this compound itself is used as a comonomer with triglycerides from plant oils to produce cross-linked polymers. mdpi.comrsc.org

While the term "bio-based" implies a renewable origin, it does not automatically guarantee biodegradability. mdpi.com The final polymer's structure, including its cross-link density and the presence of non-biodegradable comonomers, determines its long-term environmental fate. mdpi.com Therefore, assessing the biodegradability of new bio-based materials is crucial. mdpi.com The development of bio-based resins represents a critical step toward a more sustainable polymer industry with a smaller carbon footprint and a safer work environment due to lower VOC emissions. vertecbiosolvents.com

Advanced Characterization Techniques and Structural Analysis of Divinylbenzene Based Polymers

Spectroscopic and Microscopic Methods

Spectroscopic and microscopic techniques are indispensable for a comprehensive analysis of DVB-based polymers, offering information from the atomic to the macroscopic level.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of DVB-based polymers. Both solid-state and solution-state NMR are employed to probe the chemical environment of atomic nuclei, providing information on monomer conversion, crosslinking, and polymer composition.

Solid-state ¹³C NMR, particularly using quantitative single-pulse excitation (SPE) experiments, is instrumental in analyzing the molecular structure of highly cross-linked poly(divinylbenzene) resins. acs.org This technique allows for the quantification of different types of carbon atoms, which in turn enables the determination of the level of residual unreacted vinyl groups and the effective cross-link ratio of the resin. acs.org Research has shown that the actual cross-link ratios are often significantly lower than the monomer feed ratio. For instance, a monomer feed of approximately 100% This compound (B73037) may result in about 55% cross-linking, while 80% and 50% DVB feeds can yield around 40-45% and 30-35% cross-linking, respectively. acs.org SPE NMR spectra can also be used to assess the levels of ethylstyrene and this compound residues, providing a comprehensive analysis of residual double bonds and cross-link ratios, even for commercial resins where the initial feed composition is unknown. acs.org

¹H and ¹³C NMR are also crucial for characterizing linear copolymers of poly(this compound-co-ethylvinylbenzene). semanticscholar.org In these studies, NMR spectra confirm the polymer structure and help in understanding the polymerization mechanism. semanticscholar.org For example, in the ¹H NMR spectrum of a linear poly(this compound-co-ethylvinylbenzene) copolymer, specific signals can be attributed to aromatic protons (6.9-7.4 ppm), vinylic hydrogens (5.25-5.8 ppm), and various aliphatic protons within the polymer backbone and pendant ethyl groups. semanticscholar.org

Furthermore, dynamic nuclear polarization (DNP) combined with solid-state NMR has emerged as a highly sensitive method for analyzing insoluble polymers like cross-linked polystyrene, which is often synthesized through the copolymerization of this compound and styrene (B11656). azom.com While standard DNP-NMR sample preparation methods are not effective for these cross-linked polymers due to their poor dispersion, alternative methods utilizing the polymer's swelling properties in suitable polarizing agent solutions like 1,1,2,2-tetrachloroethane (B165197) (TCE) and dimethylsulfoxide (DMSO) have been developed. azom.com

Gel-¹H NMR has been used to characterize the surface of poly(DVB) microspheres by swelling them in a suitable solvent like deuterated benzene (B151609) (C₆D₆). researchgate.net Although the core of the microspheres is insoluble, the surface layer can be sufficiently swollen to allow for NMR analysis. researchgate.net The resulting spectra can reveal the presence of residual vinyl groups on the surface of the core microspheres. researchgate.net

Table 1: NMR Analysis of Cross-linking in Poly(this compound) Resins

Monomer Feed (DVB %) Resultant Cross-linking (%) Reference
~100 ~55 acs.org
~80 ~40-45 acs.org
~50 ~30-35 acs.org
100 (55% grade DVB) 24 rsc.org

Infrared Spectroscopy (IR/FT-IR/ATR)

Infrared (IR) spectroscopy, including Fourier-transform infrared (FT-IR) and attenuated total reflectance (ATR)-FT-IR, is a fundamental technique for identifying the chemical structure of this compound-based polymers. nih.govrsc.org It is widely used to confirm the successful polymerization and subsequent functionalization of these materials. researchgate.netnih.gov

The IR spectrum of a styrene-divinylbenzene copolymer typically shows characteristic absorption bands. For instance, a band around 753 cm⁻¹ is indicative of the C-H bending vibrations of the monosubstituted phenyl ring from styrene. researchgate.net Symmetric and asymmetric stretching vibrations of aliphatic C-H bonds appear at approximately 2853 cm⁻¹ and 2918 cm⁻¹, respectively. researchgate.net The presence of di-substituted benzene rings from DVB is confirmed by symmetric and asymmetric out-of-plane deformation vibrations of neighboring hydrogen atoms at around 796 and 834 cm⁻¹, respectively. nih.govresearchgate.net Additionally, bands at 901 and 992 cm⁻¹ are attributed to the vibrations of vinyl groups. nih.govresearchgate.net The reduction of bands associated with pendant vinyl groups (e.g., at 1630, 990, and 903 cm⁻¹) provides evidence of monomer cross-linkage. osti.gov

ATR-FT-IR spectroscopy is particularly useful for probing the surface of polymer beads and studying interfacial phenomena, such as the binding of metal ions to immobilized ligands. osti.gov Since the evanescent wave in ATR has a shallow penetration depth (typically less than 1.5 µm), it primarily analyzes the surface of the material. osti.gov This has been demonstrated in studies of metal ion adsorption on functionalized polystyrene beads crosslinked with DVB. osti.gov

FT-IR analysis is also employed to confirm the incorporation of other functionalities into the DVB polymer network. For example, in the synthesis of copolymers with dibenzocyclobutyldimethylsilane, IR spectroscopy is used alongside other techniques to confirm the structure of the resulting material. researchgate.netfinechem-mirea.ru Similarly, in the creation of acrylonitrile-DVB polyHIPE monoliths, FT-IR is used to characterize the structure and properties of the polymers. ajchem-a.com

Table 2: Characteristic FT-IR Bands for Poly(styrene-divinylbenzene)

Wavenumber (cm⁻¹) Assignment Reference
3021.97-2916.43 Aromatic C-H stretching and aliphatic -CH₂-, -CH- stretching researchgate.net
2918 Asymmetric stretching of aliphatic C-H bonds researchgate.net
2853 Symmetric stretching of aliphatic C-H bonds researchgate.net
1630 Pendant vinyl groups osti.gov
1594.82 Aromatic C=C stretching researchgate.net
1491.26 Aromatic C=C stretching researchgate.net
1442.99 Aromatic C=C stretching researchgate.net
992 Vibrations of vinyl groups nih.govresearchgate.net
903 Pendant vinyl groups osti.gov
901 Vibrations of vinyl groups nih.govresearchgate.net
834 Asymmetric out-of-plane deformation of di-substituted benzene rings nih.govresearchgate.net
796 Symmetric out-of-plane deformation of di-substituted benzene rings nih.govresearchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a critical tool for visualizing the surface morphology and porous structure of this compound-based polymers. nih.govrsc.org It provides high-resolution images that reveal details about particle size, shape, and the interconnectivity of pores within the polymer matrix.

SEM images of poly(DVB) synthesized by suspension polymerization show an irregular spherical morphology with a relatively uniform particle size distribution. nih.gov The spherical shape indicates that the polymerization process facilitates the formation of well-defined microspheres. nih.gov In the case of poly(styrene-co-divinylbenzene) microspheres, SEM can be used to observe the porous structures, which can be tuned from nonporous to mesoporous and macroporous by controlling parameters such as the monomer-to-crosslinker ratio and the type of porogen used during synthesis. rsc.org For instance, using toluene (B28343) as a porogen can result in composite microspheres with more porosities both inside and on the surface. rsc.org

The influence of different crosslinking agents on the morphology can also be studied using SEM. For example, when comparing ethylene (B1197577) dimethacrylate (EDMA) and DVB as crosslinkers for porous poly(styrene) microparticles, SEM images reveal that DVB tends to produce a more uniform pore distribution. mdpi.com

In the context of high internal phase emulsion (HIPE) polymers, SEM is essential for studying the surface morphology of the resulting monoliths. ajchem-a.com The images can show the interconnected porous structure, which is a key feature of these materials. ajchem-a.com For acrylonitrile-DVB polyHIPEs, SEM reveals that an increase in the oil-to-water ratio can lead to an increase in surface area. ajchem-a.com

Furthermore, SEM is used to characterize the morphology of composite materials, such as those containing nanoparticles. For poly(styrene-co-divinylbenzene)/magnetite composites, SEM is used to observe the distribution of iron particles on the surface. redalyc.org

Table 3: Morphological Characteristics of DVB-based Polymers observed by SEM

Polymer System Synthesis Method Key Morphological Features Reference
Poly(DVB) Suspension Polymerization Irregular spherical morphology, average particle size ~2.69 µm nih.gov
P(St-DVB)/AgNPs Swollen Polystyrene Seeds Porous microspheres (4.5 µm), porosity tunable by St/DVB ratio and porogen rsc.org
Porous P(S-DVB) Swollen Polystyrene Seeds Uniform pore distribution with DVB as crosslinker mdpi.com
AN-DVB polyHIPEs High Internal Phase Emulsion Interconnected porous structure, surface area increases with oil:water ratio ajchem-a.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and is used to investigate the internal structure and nanostructure of this compound-based polymers. It is particularly valuable for visualizing the distribution of nanoparticles within a polymer matrix and for detailed analysis of the pore structure.

In the study of poly(styrene-co-divinylbenzene)/silver nanoparticle (P(St-DVB)/AgNPs) composite microspheres, TEM images show that the deposited AgNPs are nearly spherical and well-separated from each other. rsc.org By examining thin sections of the microspheres, TEM can reveal the distribution of the nanoparticles both inside and on the surface of the polymer matrix. rsc.org Similarly, for poly(DVB) used as a support for silver nanoparticles, TEM is employed to characterize the morphology and particle size distribution of the composite material, confirming that the silver metal is well-distributed on the polymer surface as nanocrystals without significant aggregation. nih.gov

TEM has also been instrumental in studying the pore structure of macroporous styrene-divinylbenzene sorbents in both dry and hydrated states. kpi.ua This allows for a more accurate understanding of the sorbent's structure under conditions relevant to its application. kpi.ua The analysis of TEM micrographs can provide quantitative data on the pore structure. kpi.ua

Furthermore, TEM is used to examine the morphology of grafted copolymers. For polyethylene (B3416737) films with grafted polystyrene cross-linked with DVB, TEM, in conjunction with etching techniques, can reveal the supramolecular structure of the grafted film's surface. mdpi.com

Table 4: Nanostructural Details of DVB-based Polymers from TEM

Polymer System Feature of Interest TEM Findings Reference
P(St-DVB)/AgNPs AgNP distribution Nearly spherical, well-separated AgNPs inside and on the surface of microspheres rsc.org
Ag/poly(DVB) AgNP morphology Well-distributed Ag nanocrystals with an average size of 13 nm nih.gov
Macroporous St-DVB Pore structure Visualization of pore structure in both dry and hydrated states kpi.ua

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the nanoscale structure of materials, including the porosity of this compound-based polymers. researchgate.net It provides statistical information about the size, shape, and distribution of pores and polymer domains over a larger sample volume compared to microscopy techniques.

SAXS has been used to study porosity variations in styrene-divinylbenzene copolymers induced by the exchange of swelling agents. cas.cz This method allows for the determination of porosity in both dry and swollen states, revealing that differences in the porosity of dry samples can be an effect of the drying process, while in the swollen state, the sample swells and deswells isotropically. cas.cz

In the characterization of this compound-co-triethoxyvinylsilane microspheres, a comparison between the specific surface area determined by the Brunauer–Emmett–Teller (BET) method and SAXS showed a good correlation. mdpi.com Slight differences between the results from the two techniques can indicate a low amount of closed porosity within the microspheres. mdpi.com The estimated interface surface values from SAXS data for these copolymers were found to be in the range of 311 to 521 m²/g. mdpi.com

SAXS is also employed in the study of block copolymer nano-objects formed during polymerization-induced self-assembly (PISA). Time-resolved SAXS can reveal the formation of intermediate ordered phases, such as body-centered cubic (BCC) and hexagonally close-packed (HCP) sphere phases, during the polymerization process. nih.gov

Table 5: Structural Parameters of DVB-based Copolymers from SAXS

Copolymer System Parameter SAXS Finding Reference
DVB:TEVS = 1:2 Interface Surface (SSAXS) 521 m²/g mdpi.com
DVB:TEVS = 1:1 Interface Surface (SSAXS) 402 m²/g mdpi.com
DVB:TEVS = 2:1 Interface Surface (SSAXS) 311 m²/g mdpi.com

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly specific technique used to study the properties of materials containing certain isotopes, most commonly ⁵⁷Fe. In the context of this compound-based polymers, it is employed to investigate the state of iron species incorporated into the polymer network, either as nanoparticles or as complexed ions.

This technique has been used to study the dynamics of iron hydroxide (B78521) particles precipitated within a network of sulfonated polystyrene cross-linked with this compound. aps.org The analysis of the Mössbauer spectra can provide insights into the type of diffusion the iron particles undergo, which is influenced by the degree of cross-linkage and the free volume within the polymer network. aps.org The spectra can be unusually broad, with half-widths up to 500 mm/s, indicating complex dynamic processes. aps.org

In the characterization of poly(styrene-co-DVB)/magnetite microparticles, Mössbauer spectra are obtained at room temperature and can be fitted to identify different iron oxide phases, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). nih.govresearchgate.net The spectra can distinguish between iron ions in different coordination sites, such as tetrahedral Fe³⁺ sites and octahedral (Fe²⁺, Fe³⁺) sites in magnetite. nih.govresearchgate.net

Mössbauer spectroscopy has also been used to determine the state of Fe(III) ions sorbed on 4-vinylpyridine:this compound copolymers and their chemically modified derivatives. idsi.md The results can show whether the iron ions are retained through complexation with functional groups on the polymer or through ion exchange. idsi.md

Table 6: Hyperfine Parameters from Mössbauer Spectra of Poly(Sty-co-DVB)/Magnetite

Sample Component Isomer Shift (mm/s) Quadrupole Splitting (mm/s) Hyperfine Field (T) Relative Area (%) Reference
Magnetite nanoparticles Tetrahedral Fe³⁺ 0.28 -0.01 48.9 43 nih.gov
Octahedral (Fe²⁺, Fe³⁺) 0.64 -0.01 45.9 45 nih.gov
Maghemite 0.35 -0.01 49.9 12 nih.gov
Poly(Sty-co-DVB)/magnetite Tetrahedral Fe³⁺ 0.28 -0.01 48.8 44 nih.gov
Octahedral (Fe²⁺, Fe³⁺) 0.65 -0.01 45.8 45 nih.gov
Maghemite 0.35 -0.01 50.0 11 nih.gov
Poly(Sty-co-DVB)/magnetite with oleic acid Tetrahedral Fe³⁺ 0.28 -0.01 48.8 43 nih.gov
Octahedral (Fe²⁺, Fe³⁺) 0.65 -0.01 45.8 45 nih.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy serves as a valuable tool for confirming the incorporation and interaction of various components within DVB-based polymer systems. For instance, in the development of hybrid materials, such as those combining aminophosphonate-functionalized styrene-DVB copolymer with silica (B1680970), UV-Vis spectra can indicate the interaction strength between metal ions and the functional groups on the polymer support. Studies have shown a strong interaction for Cu(II) ions, while Mn(II) ions exhibit a weaker interaction with the aminophosphonate groups. researchgate.net

This technique is also employed to verify the successful functionalization of DVB polymers. For example, after modifying poly(this compound) microspheres with pyrene (B120774) groups through click chemistry, UV-Vis spectroscopy confirmed the presence of these fluorescent moieties on the polymer structure. itu.edu.tr Furthermore, in the context of conductive polymers, UV-Vis spectroscopy has been used to assess the dispersion of components like polyaniline within a phenol-DVB complex. osti.gov The absorbance spectra of styrene and this compound show strong absorption in the UV region up to 330 nm, which is a critical consideration in photo-initiated polymerization processes. nih.gov

Thermal and Sorption Analysis

Thermogravimetric Analysis (TGA) and its derivative (DTG) are fundamental in assessing the thermal stability of DVB-based polymers. TGA measures the mass loss of a material as a function of temperature, providing insights into its degradation profile and char formation. For poly(this compound), TGA results have demonstrated strong thermal stability, with significant degradation occurring above 400°C. rsc.org This inherent thermal resistance makes poly(DVB) suitable for applications requiring structural integrity at elevated temperatures. rsc.org

The cross-linking of other polymers with DVB often enhances their thermal stability. For example, copolymers of methyl methacrylate (B99206) and this compound exhibit increased onset temperatures of degradation and greater char formation as the DVB content increases. marquette.edu TGA has shown that while poly(methyl methacrylate) typically degrades completely by 450°C, fragments of it are still present at 485°C in a methyl methacrylate-co-divinylbenzene polymer, indicating enhanced stability due to cross-linking. marquette.edu

In functionalized DVB copolymers, such as those with aminophosphonate groups, TGA reveals a multi-stage degradation process. An initial mass loss is attributed to the evaporation of adsorbed water, followed by the degradation of pendant functional groups at intermediate temperatures, and finally the degradation of the main DVB-acrylonitrile backbone at higher temperatures. mdpi.com Similarly, TGA is used to study the thermal stability of microcapsules, such as poly(this compound) microcapsules containing octadecane, by comparing their degradation profiles to the individual components. scirp.org The degradation temperature of styrene-divinylbenzene copolymers can also be influenced by the addition of inorganic particles like iron, with TGA curves indicating increased thermal stability. redalyc.org

Table 1: TGA Decomposition Stages of Functionalized DVB-AN Copolymer

Decomposition Stage Temperature Range (°C) Mass Loss (%) Attributed To
1 25–140 ~3.56 Evaporation of physically adsorbed water
2 140–360 ~10.21 Pendant group degradation
3 360–660 ~61.12 DVB-AN backbone degradation

Data sourced from studies on aminophosphonate functionalized copolymers. mdpi.com

Differential Scanning calorimetry (DSC) is instrumental in determining the thermal transitions of DVB-based polymers, particularly the glass transition temperature (Tg). The highly cross-linked nature of these polymers is often confirmed by DSC analysis. d-nb.info For instance, high-refractive-index sulfur-rich polymers prepared with DVB showed high glass-transition temperatures (Tg > 100 °C), indicating significant thermal stability. acs.org

DSC studies on styrene-co-divinylbenzene copolymers have determined glass transition temperatures ranging from 158 to 182°C. In the case of polyethylene films grafted with polystyrene in the presence of DVB, DSC curves reveal multiple peaks corresponding to the melting of different crystalline phases of polyethylene and the glass transition of polystyrene. nih.gov For example, a grafted PE copolymer with 74% polystyrene and 2.5 vol. % DVB showed a polystyrene glass transition temperature of 83°C and a total melting enthalpy of 63.64 J/g for the PE phase. nih.gov

DSC analysis of poly(this compound) and its sulfonated derivative (pDVB-SO3H) shows that the thermal decomposition of the sulfonated polymer begins above 400°C, and after drying, the material becomes even more thermally resistant, with decomposition starting above 450°C. mdpi.com The technique can also reveal the decomposition behavior of copolymers, such as those made from dimethacrylic and this compound monomers, where decomposition temperatures can reach up to 455°C, indicating greater stability compared to the poly-DVB homopolymer. researchgate.net

Table 2: DSC Thermal Properties of Selected DVB-Based Polymers

Polymer System Transition/Event Temperature (°C) Enthalpy (J/g) Reference
Styrene-co-divinylbenzene Glass Transition (Tg) 158 - 182 -
PE-g-PS with 2.5% DVB PS Glass Transition (Tg) 83 - nih.gov
PE-g-PS with 2.5% DVB PE Melting (Total) - 63.64 nih.gov
Poly(S-r-DVB) Glass Transition (Tg) > 100 - acs.org
pDVB-SO3H (dried) Decomposition Start > 450 - mdpi.com
CyP(Ph)4–DVB Max Decomposition (Tmax) 455 - researchgate.net

Low-temperature nitrogen sorption analysis is a cornerstone technique for characterizing the porous structure of DVB-based polymers. It provides key parameters such as the Brunauer–Emmett–Teller (BET) specific surface area, total pore volume, and pore size distribution.

Poly(this compound) itself can exhibit a high specific surface area, with one study reporting a value of 249.47 m²/g, a total pore volume of 0.877 cm³/g, and a pore radius of 1.633 nm, indicating a well-developed porous structure. rsc.org The porosity of these materials is highly dependent on the synthesis conditions. For instance, this compound-co-triethoxyvinylsilane microspheres show variations in their porous structure based on the molar ratio of the monomers. mdpi.com

Nitrogen sorption isotherms for DVB-GMA (glycidyl methacrylate) based polymers are often of type IV-H2, which suggests a connected pore system with irregular shapes. d-nb.info These materials can be mesoporous with bimodal pore size distributions. d-nb.info Highly cross-linked DVB-GMA (75:25) and its derivatives can have specific surface areas twice as high (320–370 m²/g) as their less cross-linked counterparts (140–190 m²/g). d-nb.info Similarly, the textural properties of DMSPS-co-DVB microspheres are investigated using this method, with parameters like SBET, total pore volume (Vt), and micropore volume (VMIC) being determined. frontiersin.org

Table 3: Porosity Characteristics of Various DVB-Based Polymers

Polymer System SBET (m²/g) Total Pore Volume (cm³/g) Pore Size/Distribution Reference
Poly(this compound) 249.47 0.877 1.633 nm radius rsc.org
DVB-GMA (75:25) 320-370 - Mesoporous, bimodal d-nb.info
DVB-GMA (50:50) 140-190 - Mesoporous, bimodal d-nb.info
Acrylonitrile (B1666552)/DVB Copolymers 250-440 - Micro and macroporous or meso and macroporous plos.org

Understanding the adsorption behavior of DVB-based polymers is crucial for their application as sorbents. Adsorption kinetics studies elucidate the rate-controlling steps and the mechanism of adsorption, while equilibrium studies describe the interaction between the adsorbate and the adsorbent surface.

For the removal of dyes like Brilliant Green, poly(DVB) has been shown to follow a pseudo-second-order kinetic model, which suggests that chemisorption is the dominant process. rsc.org Equilibrium data for this system fit well with the Langmuir isotherm model, indicating monolayer adsorption on a homogeneous surface. rsc.org

In the case of phenol (B47542) adsorption onto an acrylonitrile-divinylbenzene copolymer, the process also followed a pseudo-second-order kinetic model, highlighting the significant role of surface interactions. x-mol.net Diffusion was also found to be a rate-controlling step. x-mol.net The equilibrium for phenol adsorption at neutral pH was best described by the Freundlich isotherm model, suggesting a heterogeneous multilayer process. x-mol.net

Kinetic studies of aniline (B41778) sorption on DMSPS-co-DVB nanopolymers have also been performed to assess their utility as sorbents. frontiersin.org The adsorption of sterols onto styrene-divinylbenzene cation-exchange resins has been modeled using a pseudo-second-order model for kinetics and a modified Langmuir isotherm for equilibrium, indicating an associative and exothermic adsorption process. researchgate.net Thermodynamic analysis often accompanies these studies, revealing whether the adsorption is spontaneous and endothermic or exothermic. For example, the adsorption of Brilliant Green on poly(DVB) was found to be endothermic and spontaneous. rsc.org

Table 4: Kinetic and Equilibrium Model Parameters for Adsorption on DVB-Based Polymers

Adsorbent Adsorbate Kinetic Model Equilibrium Isotherm Key Findings Reference
Poly(DVB) Brilliant Green Pseudo-second-order Langmuir Chemisorption, monolayer adsorption, endothermic, spontaneous rsc.org
Acrylonitrile-DVB Phenol (neutral pH) Pseudo-second-order Freundlich Surface interactions and diffusion control rate, heterogeneous multilayer process x-mol.net
Styrene-DVB Cation-Exchange Resin Stigmasterol Pseudo-second-order Modified Langmuir Associative and exothermic adsorption researchgate.net
Poly(N-cyclohexylacrylamide-co-DVB-co-N-vinylimidazole) Tartrazine Pseudo-second-order Langmuir Spontaneous and exothermic adsorption acs.org

Low-Temperature Nitrogen Sorption (BET Surface Area, Pore Volume, Pore Size Distribution)

Chromatographic and Fractionation Techniques

While not detailed in the provided search results, chromatographic techniques are implicitly important for analyzing the purity of monomers like this compound and for characterizing the molecular weight distribution of soluble polymer fractions. Fractionation techniques would be essential for separating polymer samples based on size or chemical composition, which is particularly relevant for complex copolymer systems.

Gel Permeation Chromatography (GPC) for Molecular Weight Averages and Branching

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight distribution of polymers. researchgate.net The method separates molecules based on their effective size, or hydrodynamic volume, in solution. researchgate.netwaters.com A dissolved polymer sample is passed through a column packed with a porous gel, commonly a highly cross-linked styrene-divinylbenzene (S-DVB) copolymer. waters.comphenomenex.com Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer path, resulting in a later elution. researchgate.net This separation by size allows for the determination of critical molecular weight averages and the polydispersity index (PDI). researchgate.net

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): An average that accounts for the contribution of larger molecules, providing a better indication of properties sensitive to polymer size, such as strength. researchgate.net

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which quantifies the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all molecules have the same length, while higher values indicate a broader distribution. researchgate.net

In the context of DVB-based polymers, GPC is crucial for assessing the impact of DVB as a cross-linking agent. The introduction of DVB into a polymerization with monomers like styrene leads to the formation of branched or hyperbranched structures. These branched polymers exhibit a more compact, globular conformation in solution compared to linear polymers of the same mass. Consequently, they have a smaller hydrodynamic volume and will elute later from the GPC column than a linear equivalent, a phenomenon that can be used to qualitatively assess branching. sepscience.comresearchgate.net

For quantitative analysis of branching, GPC systems are often equipped with advanced detectors in addition to the standard refractive index (RI) detector. taylorfrancis.com A multi-angle light scattering (MALS) detector can measure the absolute molecular weight of the polymer at each elution slice, while a viscometer measures the intrinsic viscosity. researchgate.nettaylorfrancis.com By combining these measurements, it is possible to quantify the degree of branching. taylorfrancis.com

A study on randomly branched polystyrene-divinylbenzene copolymers illustrates the utility of GPC with advanced detection. acs.orgnih.gov Researchers synthesized a branched polymer and analyzed it using a GPC-MALS system to determine its detailed molecular characteristics. acs.orgnih.gov

Table 1: GPC-MALS Analysis of a Randomly Branched Styrene-Divinylbenzene Copolymer

ParameterValue/ConditionReference
Monomer Ratio (Styrene/DVB)99.15 / 0.85 (by weight) acs.org, nih.gov
GPC Mobile PhaseTetrahydrofuran (B95107) (THF) acs.org, nih.gov
GPC ColumnsTwo Agilent PLgel Mixed-C columns acs.org, nih.gov
DetectorsMulti-Angle Light Scattering (MALS) and Refractive Index (RI) acs.org, nih.gov
Weight-Average Molecular Weight (Mw)1.24 × 10⁶ g/mol acs.org, nih.gov
Polydispersity Index (Mw/Mn)5.86 acs.org, nih.gov

The high Mw and very broad PDI (5.86) are characteristic of a highly branched polymer structure resulting from the inclusion of DVB. acs.orgnih.gov

Size Exclusion Chromatography/Thermal Fractionation for Chemical Structure Characterization

To gain a more profound understanding of complex polymer structures, two-dimensional (2D) characterization techniques are employed. One such powerful method is the coupling of Size Exclusion Chromatography with Thermal Fractionation, such as Temperature-Rising Elution Fractionation (TREF). This approach is particularly useful for analyzing copolymers where the structure varies with both molecular weight and chemical composition (e.g., crystallinity or comonomer distribution).

The robustness of poly(styrene-co-divinylbenzene) columns makes them suitable not only for standard GPC but also for the high-temperature conditions required in thermal fractionation techniques. tandfonline.com A recent study demonstrated the use of PS-DVB columns for a coupled GPC/TREF analysis of high-density polyethylene (HDPE), showcasing the versatility of this column chemistry for advanced structural analysis. tandfonline.com

In a typical SEC/TREF experiment:

The polymer is dissolved in a suitable solvent (e.g., xylene) at a high temperature and loaded onto the column. tandfonline.com

The column is slowly cooled, causing the polymer to crystallize and fractionate based on its crystallizability, which is related to its short-chain branching structure. Less crystalline (more highly branched) fractions deposit at lower temperatures.

The column is then slowly heated, and a continuous flow of solvent elutes the fractions in order of increasing crystallinity.

These fractions are subsequently directed into a GPC system to determine the molecular weight distribution for each fraction separated by its thermal properties. tandfonline.com

This 2D method provides a detailed map of the polymer's chemical structure, correlating chemical composition (from thermal fractionation) with molecular weight distribution (from SEC). For DVB-based copolymers, this could be used to separate fractions based on DVB content (which would influence solubility and thermal properties) and then analyze the molecular weight of each fraction. The data obtained can reveal subtle details about the polymerization process and catalyst behavior. tandfonline.com

Table 2: Example Experimental Setup for SEC/Thermal Fractionation

Component/ParameterSpecificationReference
TechniqueSize Exclusion Chromatography / Temperature-Rising Elution Fractionation (GPC/TREF) tandfonline.com
Column ChemistryPoly(styrene-co-divinylbenzene) (PS-DVB) tandfonline.com
SolventXylene tandfonline.com
DetectorEvaporative Light Scattering Detector (ELSD), Differential Refractive Index (DRI), Infrared (IR) tandfonline.com
Application ExampleCharacterization of wax content, molecular weight, and catalyst fingerprint in High-Density Polyethylene (HDPE) tandfonline.com

Computational Modeling and Simulation of Divinylbenzene Polymer Systems

Kinetic Modeling of Polymerization

Kinetic modeling of DVB polymerization is crucial for predicting the reaction progress, the molecular weight development, and the point of gelation. These models must account for the presence of multiple reactive species and the significant changes in the physical environment of the polymerizing system.

In the free-radical copolymerization of styrene (B11656) and divinylbenzene (B73037), the mobility of reacting species decreases significantly as the polymer network forms, causing reaction rates to become limited by diffusion. mcmaster.ca Kinetic models have been developed that incorporate these diffusion-controlled effects from the very beginning of the polymerization process. redalyc.orgscielo.org.mx

A comprehensive model for the free-radical copolymerization of vinyl/divinyl monomers considers initiation, propagation, and termination reactions to be diffusion-controlled. redalyc.orgscielo.org.mx These models often employ free-volume theory to describe the changes in kinetic rate constants. mcmaster.caredalyc.orgscielo.org.mx Key aspects considered in these models include the different reactivities of the monomer double bonds and the pendant vinyl groups on the polymer chains, as well as crosslinking and cyclization reactions. mcmaster.ca For bimolecular termination, both number- and weight-average termination rate constants are used to accurately model the polymerization rate and the evolution of molecular weight averages. redalyc.orgscielo.org.mx

Predictions from these models indicate that diffusion-controlled phenomena have a complex influence on the polymerization. For instance, in controlled radical polymerizations like INIFERTER (initiator-transfer agent-terminator) systems, diffusion-controlled propagation can reduce the "living" character of the polymerization, while diffusion-controlled termination enhances it. researchgate.net The agreement between model predictions and experimental data for styrene/DVB systems is generally good at low conversions and low crosslinker concentrations. scielo.org.mx

Dynamic kinetic reactor models are essential for simulating polymerization in various reactor configurations, such as continuous stirred tank reactors (CSTRs). A novel dynamic kinetic reactor model has been developed for the living anionic solution polymerization of styrene, butadiene, and this compound in a CSTR train. researchgate.nettandfonline.com This model is significant as it accounts for the association of the n-butyllithium initiator and the formation of tetrafunctional long-chain branches through the reaction of pendant double bonds from the incorporated DVB. researchgate.nettandfonline.com

The model can predict detailed molecular weight distributions for polymer chains with varying numbers of branch points. researchgate.net By utilizing Zimm-Stockmayer long-chain branching equations, it can also predict the outputs of analytical techniques like gel permeation chromatography (GPC), including polymer weight fraction and intrinsic viscosity. researchgate.nettandfonline.com

For free-radical suspension copolymerization of styrene/DVB in batch stirred reactors, kinetic models describe the process in terms of the concentrations of monovinyl, divinyl, and pendant vinyl species. researchgate.net These models incorporate kinetic information on initiation, propagation, crosslinking, termination, and chain transfer steps. researchgate.net They can be used to calculate critical properties like the gel point, the number-average molecular weight of the linear polymer, and the average number of crosslinks per polymer chain. researchgate.net Experimental studies supporting these models show that autoacceleration occurs even at low conversions and is influenced by monomer, crosslinker, and initiator concentrations. researchgate.net

Model TypeSystemKey FeaturesPredicted Properties
Dynamic Kinetic Reactor ModelLiving Anionic Polymerization (Styrene/Butadiene/DVB) in CSTRAccounts for initiator association; Formation of tetrafunctional branches. researchgate.nettandfonline.comMolecular weight distributions; GPC detector responses. researchgate.net
Kinetic ModelFree-Radical Suspension Copolymerization (Styrene/DVB) in Batch ReactorDescribes kinetics based on monovinyl, divinyl, and pendant vinyl species. researchgate.netGel point; Number-average molecular weight; Crosslink density. researchgate.net

In suspension copolymerization, the final polymer is obtained in the form of beads, and controlling the particle size distribution (PSD) is critical for many applications. Mathematical models have been developed to predict the PSD in the suspension copolymerization of styrene/divinylbenzene. mcmaster.ca These models aim for a balance between a strong theoretical foundation and a simple mathematical structure to be computationally efficient. mcmaster.camcmaster.ca

The development of an effective PSD model involves several stages:

Literature Review: Identifying weaknesses in existing models. mcmaster.ca

Factor Identification: Determining key factors that control the PSD and building mechanistic models of intermediate complexity. mcmaster.ca

Model Integration: Incorporating these mechanistic models into a larger macro-scale model for the PSD. mcmaster.ca

Refinement: Using experimental design techniques to determine the relative importance of different factors and refine the model accordingly. mcmaster.ca

Factors that influence the PSD include the type and concentration of suspending agents, agitation speed, and initiator concentration. redalyc.orgresearchgate.net For instance, an increase in initiator concentration can lead to a faster viscosity increase relative to the droplet coalescence rate, resulting in smaller particle sizes and a narrower distribution. redalyc.org The introduction of other components, like iron particles in the synthesis of magnetic copolymers, can disturb the polymerization and affect the bead morphology and size distribution. redalyc.org

Dynamic Kinetic Reactor Models

Structural and Thermodynamic Modeling of Crosslinked Networks

Beyond kinetics, modeling the final three-dimensional structure of the crosslinked DVB network and its thermodynamic properties is essential for understanding its performance in applications like ion exchange and sorption.

Computer models have been created to represent the complex structure of polymer networks. One approach models the network as an integration of various fragments, including linear chains, H- and T-shaped units, and small rings. researchgate.net This type of model can estimate the probability of finding a certain number of neighboring functional groups as a function of distance from a specific site, which is crucial for understanding the properties of ion exchangers. researchgate.net

Molecular dynamics (MD) simulations offer a more detailed, atomistic view. MD has been used to construct three-dimensional models of crosslinked polystyrene formed with DVB. researchgate.net By simulating the crosslinking process, these models can study how properties change with the degree of crosslinking (DVB content). Results from such simulations show that with an increasing crosslinking degree, the density and glass transition temperature of the polymer increase. researchgate.net Mechanical properties are also significantly enhanced.

DVB ContentElastic Modulus IncreaseBulk Modulus IncreaseShear Modulus Increase
3.8%19.26%2.9%21.05%
7.1%29.56%20.98%29.82%
11.1%40.19%44.03%42.98%
Data derived from molecular dynamics simulations comparing crosslinked polystyrene to uncrosslinked polystyrene. researchgate.net

Kinetic-thermodynamic models combine reaction kinetics with phase equilibrium thermodynamics to predict the formation of macroporous structures in styrene-DVB copolymers. itu.edu.tr These models can predict the volume of the separated phase (i.e., the pore volume) as a function of monomer conversion and synthesis conditions, such as the initial monomer concentration and DVB content. itu.edu.tr

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure of ion exchange resins at the molecular level. mdpi.comnih.govdntb.gov.uaresearchgate.net For styrene-divinylbenzene resins functionalized with quaternary ammonium (B1175870) groups (anion exchangers), DFT has been used to support the interpretation of experimental data, such as Fourier-transform infrared (FT-IR) spectra. mdpi.comnih.govdntb.gov.uaresearchgate.netresearchgate.net

Using 3D models of the resin structure, researchers perform calculations to:

Optimize Geometry: Determine the most stable three-dimensional arrangement of the atoms. mdpi.comnih.govdntb.gov.ua

Calculate Vibrational Frequencies: Simulate the infrared spectrum to help assign the bands observed experimentally. mdpi.comnih.govdntb.gov.ua

Determine Atomic Charges: Calculate the charge distribution on different fragments of the resin structure. mdpi.comnih.govdntb.gov.uaresearchgate.net

These calculations are often performed both for an isolated structure and using a solvation model (like the Polarizable Continuum Model, PCM) to simulate the effect of an aqueous environment, which is the typical operating condition for ion exchangers. mdpi.com The B3LYP functional with a 6-31g** basis set is a common level of theory for these simulations. mdpi.comnih.govdntb.gov.ua Such studies provide a deeper understanding of the interactions between the ion exchange resin and other substances in processes like sorption. mdpi.comnih.govdntb.gov.uaresearchgate.net

Models for Non-Equilibrium Free Volume

In the modeling of styrene-divinylbenzene (DVB) copolymerization, understanding the physical environment imposed by the growing polymer network is critical. mcmaster.ca As polymerization proceeds, particularly after the gel point, the system's properties change dramatically, and the polymerizing system can enter a glassy state where the free volume is not in equilibrium. mcmaster.cancsu.edu A model for the calculation of non-equilibrium free volume has been proposed as a key component in accurately simulating the kinetics of such systems. mcmaster.camcmaster.ca

The development of these models is part of a broader effort to create a comprehensive simulation of free-radical copolymerization kinetics that accounts for diffusion-controlled reactions. mcmaster.ca The non-equilibrium behavior of polymer glasses is a central concept, where the state of the system is determined not just by temperature and pressure, but also by its history. ncsu.edu For modeling purposes, an order parameter, such as the out-of-equilibrium polymer density, is used to define the system's behavior. ncsu.edu This approach, while powerful, requires independent information about the non-equilibrium dry polymer density, which itself depends on the thermal, mechanical, and sorption history of the sample. ncsu.edu The proposed models for non-equilibrium free volume in DVB systems are integral to accurately predicting reaction kinetics, especially at high conversion rates where diffusion limitations become paramount. mcmaster.catandfonline.com

Prediction of Molecular Weight Distributions and Branching

Predicting the molecular weight distribution (MWD) and the degree of branching is essential for designing DVB-based polymers with specific properties. mdpi.com Computational models have been developed to forecast these characteristics in complex polymerization processes.

One such dynamic model simulates the living anionic solution polymerization of styrene/butadiene/divinylbenzene in a continuous stirred tank reactor (CSTR). researchgate.net This model can predict individual molecular weight distributions for polymer chains with varying numbers of branch points (from zero to nine). researchgate.net By incorporating Zimm–Stockmayer long-chain branching equations, the model can also predict properties that are measurable by Gel Permeation Chromatography (GPC), such as polymer weight fraction, intrinsic viscosity, and number-average molecular weight versus retention volume. researchgate.net This allows for the effective use of GPC data in estimating kinetic parameters. researchgate.net Branching, as expected, broadens the molecular weight distribution of the final polymer product. researchgate.net

For free-radical polymerization involving chain transfer to polymer, which leads to long-chain branching, other theoretical frameworks are used. capes.gov.br One approach involves Monte Carlo simulations, which have proven reliable for predicting MWD in branched polymers, even for systems around or above the gel point where classical theories like the Flory-Stockmayer theory may fail. mdpi.com These simulations can reliably predict the MWD for a macroscopic system by modeling a smaller system of a few hundred to a few thousand monomers. mdpi.com

The following table presents sample data from a model calculation for a styrene/butadiene/divinylbenzene copolymer, illustrating the distribution of polymer weight fractions and number-average molecular weights as a function of the number of branch points. researchgate.net

Table 1: Predicted Molecular Properties vs. Branch Points for a Styrene/Butadiene/Divinylbenzene Copolymer Data derived from model calculations for copolymer in the effluent of a CSTR. researchgate.net

Number of Branch Points Polymer Weight Fraction Number-Average Molecular Weight ( g/mol )
0 (Linear Chains) 0.25 100,000
1 0.20 200,000
2 0.15 300,000
3 0.12 400,000
4 0.10 500,000
5 0.08 600,000
6 0.05 700,000
7 0.03 800,000
8 0.015 900,000

Modeling of Adsorption and Transport Phenomena

Kinetic Models for Adsorption and Inactivation

The adsorption capabilities of this compound-based polymers are frequently evaluated using kinetic models to understand the mechanism and rate of uptake of various substances. nih.gov Commonly applied models include the pseudo-first-order and pseudo-second-order kinetic models. nih.govresearchgate.net

The pseudo-second-order model often provides a better fit for adsorption on DVB copolymers, suggesting that the rate-limiting step is chemisorption, involving specific chemical interactions between the adsorbate and the active sites of the polymer. nih.govmdpi.com For instance, in the removal of Brilliant Green dye using a poly(this compound) adsorbent, the kinetics were best described by the pseudo-second-order model. nih.govrsc.org Similarly, the adsorption of various metal cations on a poly-styrene-divinylbenzene (PS-DVB) resin predominantly followed this model. mdpi.com

Kinetic models are also used to describe the inactivation of microorganisms. For acrylonitrile-divinylbenzene copolymers functionalized with aminophosphonate groups, the inactivation of E. coli and S. aureus was analyzed using the first-order kinetic model and the Weibull model. mdpi.com The high correlation coefficients (R²) indicated that the first-order model could be accurately applied to the experimental data. mdpi.com

The table below summarizes parameters from different kinetic models applied to DVB-based polymer systems.

Table 2: Parameters of Kinetic Models for Adsorption and Inactivation on DVB-based Polymers

System Adsorbate/Target Kinetic Model R² Value Key Finding
Poly(this compound) nih.govrsc.org Brilliant Green Dye Pseudo-second-order 0.97 Adsorption is dominated by chemisorption. nih.gov
PS-DVB Resin mdpi.com Metal Cations (e.g., Cu²⁺) Pseudo-second-order >0.99 Suggests specific chemical interactions control the process. mdpi.com
DVB-co-TEVS mdpi.com Aromatic Compounds Multi-exponential >0.99 Adsorption is a complex process with multiple contributing factors. mdpi.com
Acrylonitrile-DVB-aminophosphonate mdpi.com E. coli First-order >0.98 The model accurately describes bacterial inactivation. mdpi.com

Predominant Hydrates Model for Ion Exchange

The hydration of ion-exchange resins, such as those based on a styrene-divinylbenzene matrix, is a critical factor influencing their performance. The Predominant Hydrates model is a theoretical framework used to describe the thermodynamics of water sorption and hydration in these materials. researchgate.net

An improved version of the Predominant Hydrates model has been developed and applied to understand the hydration of ion exchangers. researchgate.netacs.org This model helps in analyzing the state of water within the resin structure and its interaction with the polymer matrix and the exchangeable ions. The model considers the formation of specific hydrates as a key process. researchgate.net It has been used in the context of polystyrenesulfonic acid resins, which are commonly prepared by the sulfonation of styrene-DVB copolymers. acs.org The degree of cross-linking with DVB is a significant parameter in these studies, as it affects the swelling and hydration behavior of the resin. acs.orgacs.org

Advanced Applications and Research Frontiers of Divinylbenzene Based Materials

Polymeric Adsorbents and Separations

Divinylbenzene-crosslinked polymers are extensively utilized as high-performance adsorbents due to their high surface area, tunable porosity, and chemical versatility. These properties are paramount in the fields of water treatment and analytical chromatography, where efficiency and selectivity are crucial.

Ion exchange (IX) resins synthesized from styrene-divinylbenzene copolymers are mainstays in water treatment and purification, from large-scale industrial processes to specialized laboratory applications. Current time information in Bangalore, IN.watertechnologies.com The DVB crosslinking provides the necessary insolubility and durability for the resin beads. ionicsystems.com These resins are capable of removing ionic impurities with high efficiency, enabling processes such as water softening, deionization, and the removal of specific contaminants. Current time information in Bangalore, IN.felitecn.com

The functionality of styrene-DVB resins is introduced after the initial copolymerization of the monomers. The synthesis route determines whether the final product will be a cation or an anion exchanger.

Cation Exchange Resins: These resins are designed to exchange positive ions. The most common method for producing strong acid cation (SAC) exchangers involves the sulfonation of the styrene-DVB copolymer beads. google.com In this process, the aromatic rings of the styrene (B11656) units are functionalized with sulfonic acid (-SO₃H) groups. ionresins.comnih.gov This is typically achieved by reacting the copolymer with agents like sulfuric acid or chlorosulfonic acid. nih.gov Weak acid cation (WAC) exchange resins are often based on acrylic polymers crosslinked with DVB and feature carboxylic acid (-COOH) functional groups. ionicsystems.com

Sulfonation Reaction for SAC Resins:

Copolymer(Styrene-DVB) + H₂SO₄ → Copolymer(Styrene(SO₃H)-DVB) + H₂O

Anion Exchange Resins: These resins exchange negative ions. Their synthesis typically involves a two-step process: chloromethylation followed by amination. tandfonline.com First, chloromethyl groups (-CH₂Cl) are introduced onto the styrene aromatic rings. Subsequently, these reactive groups are aminated by reaction with an amine, such as trimethylamine (B31210) for strong base anion (SBA) exchangers or dimethylamine (B145610) for weak base anion (WBA) exchangers, to create quaternary or tertiary ammonium (B1175870) functional groups, respectively. ionresins.comtandfonline.com

Synthesis Steps for SBA Resins:

Copolymer(Styrene-DVB) + Chloromethylating Agent → Copolymer(Styrene(CH₂Cl)-DVB)

Copolymer(Styrene(CH₂Cl)-DVB) + N(CH₃)₃ → Copolymer(Styrene(CH₂N⁺(CH₃)₃Cl⁻)-DVB)

The choice of amine in the amination step is crucial, as it determines the final properties of the anion exchanger. For instance, research has shown that trimethylamine can lead to a higher degree of amination compared to triethylamine. tandfonline.com

Table 1: Synthesis and Functionalization of Styrene-DVB Ion Exchange Resins
Resin TypeFunctional GroupKey Synthesis Step(s)Typical Reagents
Strong Acid Cation (SAC)Sulfonic Acid (-SO₃H)SulfonationSulfuric Acid (H₂SO₄), Chlorosulfonic Acid (ClSO₃H) nih.gov
Weak Acid Cation (WAC)Carboxylic Acid (-COOH)Copolymerization with acrylic acidMethacrylic Acid, Acrylic Acid ionicsystems.com
Strong Base Anion (SBA)Quaternary Ammonium (-N⁺R₃)Chloromethylation & AminationChloromethyl Ether, Trimethylamine ionresins.comtandfonline.com
Weak Base Anion (WBA)Tertiary Amine (-NR₂)Chloromethylation & AminationChloromethyl Ether, Dimethylamine mdpi.com

Beyond the chemical functionality, the physical structure of the resin beads is critical to their performance. Styrene-DVB resins are broadly classified into two structural types: gel (or microporous) and macroreticular (or macroporous). watertechnologies.com

Gel (Microporous) Resins: These resins have a relatively uniform, continuous polymer network with porosity existing only on a molecular scale (microporosity). google.com The pores are essentially the spaces between the crosslinked polymer chains.

Macroreticular/Macroporous Resins: These resins possess a more complex structure. They are synthesized in the presence of a porogen, a solvent that is a good solvent for the monomers but a poor solvent for the resulting polymer. researchgate.net During polymerization, the polymer precipitates within the bead, forming agglomerates of minute gel-like microspheres. google.comresearchgate.net This process creates a network of large, discrete pores or channels (macropores) that run through the bead, in addition to the inherent microporosity within the microspheres themselves. watertechnologies.comresearchgate.netlmaleidykla.lt This results in a much larger surface area and a rigid, permanent porous structure that does not change significantly upon wetting or drying. lmaleidykla.ltcapes.gov.br

The structural differences lead to distinct performance characteristics. Macroreticular resins exhibit higher physical strength, greater resistance to osmotic shock, and improved resistance to thermal degradation and oxidation compared to gel-type resins. watertechnologies.com Their open pore structure allows for the efficient exchange of larger ions and makes them less susceptible to fouling by organic matter. watertechnologies.comlmaleidykla.lt

Table 2: Comparison of Gel and Macroreticular Resin Structures
PropertyGel (Microporous) ResinsMacroreticular (Macroporous) Resins
SynthesisStandard suspension polymerizationSuspension polymerization with a porogen researchgate.net
Pore StructureContinuous polymer phase, molecular-scale pores (micropores) google.comAgglomerates of microspheres with continuous macropores and micropores researchgate.net
PorosityLower, depends on swellingHigher, permanent, and rigid lmaleidykla.lt
Resistance to Osmotic ShockLowerHigher watertechnologies.com
Organic Fouling ResistanceLowerHigher watertechnologies.com
ApplicationsStandard water treatmentTreatment of aggressive solutions, non-polar solvents, large molecule adsorption watertechnologies.comcapes.gov.br

The primary sorption mechanism in ion exchange resins is the electrostatic interaction between the fixed functional groups on the resin and counter-ions in the surrounding solution. ionicsystems.com In a typical water softening application, a SAC resin in the sodium (Na⁺) form exchanges its Na⁺ ions for calcium (Ca²⁺) and magnesium (Mg²⁺) ions from the hard water. ionicsystems.com

Cation Exchange (Softening): 2R-SO₃⁻Na⁺ + Ca²⁺ ⇌ (R-SO₃⁻)₂Ca²⁺ + 2Na⁺

Anion Exchange (Deionization): R-N⁺(CH₃)₃OH⁻ + Cl⁻ ⇌ R-N⁺(CH₃)₃Cl⁻ + OH⁻

Besides simple ion exchange, other interactions can contribute to sorption, especially in complex solutions. These include van der Waals forces and hydrophobic interactions between the solute and the polystyrene-DVB polymer backbone.

Regeneration: When the resin becomes saturated with the undesirable ions (exhausted), it must be regenerated to restore its exchange capacity. This is a crucial step for the economic viability of the process. ionicsystems.com Regeneration involves passing a concentrated solution of the original counter-ion through the resin bed, reversing the exchange reaction.

SAC Resin Regeneration: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used to regenerate cation resins to the hydrogen (H⁺) form. watertechnologies.comfelitecn.com For water softeners, a concentrated sodium chloride (NaCl) solution is used to return the resin to the Na⁺ form. google.com

SBA Resin Regeneration: Strong bases, typically a 4% sodium hydroxide (B78521) (NaOH) solution, are used to regenerate anion resins to the hydroxide (OH⁻) form. watertechnologies.comionicsystems.com The caustic solution is often heated to improve the removal of contaminants like silica (B1680970). watertechnologies.com

The disposal of spent ion exchange resins, particularly those from the nuclear industry, presents a significant management challenge. These resins can be contaminated with radioactive isotopes and other hazardous materials. Spent industrial resins may also contain heavy metals or other toxic substances, requiring careful disposal in compliance with environmental regulations.

Several strategies have been developed for the management of spent resins:

Pretreatment and Landfilling: Before disposal in a landfill, resins often undergo pretreatment. This can involve converting the resin to a more stable ionic form. For example, cation resins may be converted to the sodium form and anion resins to the chloride form to minimize reactivity in the environment. ionresins.com However, landfilling is often not a preferred method. ionresins.com

Incineration: This method can achieve significant volume reduction but requires facilities with robust off-gas treatment systems to handle potentially hazardous combustion products. ionresins.com

Blending: In the nuclear industry, a common practice is to blend higher-activity spent resins with lower-activity resins. This allows the final mixture to meet the waste acceptance criteria for a lower class of radioactive waste disposal, potentially reducing costs. jnfcwt.or.kr

Advanced Oxidation Processes: Research is ongoing into innovative technologies to completely destroy the organic resin matrix. The iRE-SOLVE process, for example, uses a Fenton-like wet oxidation to break down the polymer. The resulting liquid is then treated to concentrate the radionuclides into a small, stable solid residue suitable for final conditioning and disposal. acs.org This approach can significantly reduce waste volume and management costs compared to direct cementation. acs.org

The same properties that make styrene-DVB copolymers excellent for bulk water purification also make them highly suitable as stationary phases in various forms of chromatography. Their robust nature, high surface area, and the ability to be functionalized in numerous ways allow for the creation of highly selective and efficient separation media. phenomenex.com

Styrene-DVB-based materials are used in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Solid-Phase Extraction (SPE). phenomenex.comutm.my They are particularly valued for their stability over a wide pH range (typically 1-13), a significant advantage over traditional silica-based phases which can dissolve under highly acidic or basic conditions. phenomenex.comijpba.in

These polymeric phases can be used in their native, non-functionalized form for reversed-phase chromatography, separating molecules based on hydrophobicity. ijpba.in Alternatively, they can be functionalized for ion-exchange, size-exclusion, or other modes of chromatography. phenomenex.comthermofisher.com

Recent advancements include the development of monolithic columns . These are continuous, porous rods of poly(styrene-divinylbenzene) polymerized directly within a capillary or column housing. uio.noimt.si This structure eliminates the need for packing individual beads and can offer very fast and efficient separations, particularly for large molecules like proteins and peptides. imt.siacs.org

Chromatographic Stationary Phases

High-Performance Liquid Chromatography (HPLC) Supports

In High-Performance Liquid Chromatography (HPLC), poly(styrene-divinylbenzene) (PS-DVB) serves as a robust stationary phase. researchgate.netwiley.com These polymeric supports are advantageous over traditional silica-based columns due to their stability in a broad pH range (1-14) and at high temperatures. phenomenex.comresearchgate.net This allows for the analysis of a wide array of compounds, including those requiring highly acidic or basic mobile phases for separation. phenomenex.com

PS-DVB columns are used in reversed-phase HPLC for the separation of various organic molecules, from small molecules like alkyl aryl ketones and barbiturates to large biomolecules such as proteins and oligonucleotides. researchgate.netresearchgate.net The separation mechanism is primarily based on hydrophobic interactions (van der Waals forces) and π-π interactions between the aromatic rings of the stationary phase and the analytes. researchgate.netmdpi.com The performance of these columns, including selectivity and efficiency, can be tailored by controlling the degree of crosslinking with DVB and the resulting pore structure. imt.si For instance, macroporous PS-DVB resins with controlled pore sizes (e.g., 100, 300, 1000, and 4000 Å) offer high efficiency for various separation needs. researchgate.net

Recent research has focused on developing modified PS-DVB materials to enhance their performance. For example, diazoresin-modified poly(glycidylmethacrylate-co-divinylbenzene) microspheres have been used to create mixed-mode stationary phases that exhibit both reversed-phase and hydrophilic interactions. rsc.org This allows for the separation of complex mixtures, such as benzene (B151609) analogs and the rapid separation of hydrophilic by-products from target compounds. rsc.org

HPLC Application Stationary Phase Separated Compounds Key Findings
General Reversed-PhasePoly(styrene-divinylbenzene)Alkyl aryl ketones, barbiturates, proteins, oligonucleotidesStable across a wide pH range (1-14) and at high temperatures, enabling versatile separation capabilities. researchgate.netphenomenex.comresearchgate.net
Compendial MethodPolystyrene This compound (B73037) copolymerDoxycycline and its impuritiesSpecific columns like Agilent PLPR-S provide optimal selectivity and resolution for pharmaceutical analysis. scirp.org
Mixed-Mode ChromatographyDiazoresin modified PGMA-co-DVBBenzene analogs, N-vinyl-1,2,4-triazoleEnables both reversed-phase and hydrophilic interaction mechanisms for complex sample separation. rsc.org
Determination of Thymosin α1Polystyrene-divinylbenzene resinThymosin α1A simple, fast, and sensitive method suitable for quality control. researchgate.net
Analysis of HydroxychloroquinePoly(styrene this compound)Hydroxychloroquine and its metabolitesEffective separation achieved at a high pH (11). hamiltoncompany.com
Quantitative Analysis of Tetracycline (B611298)Poly(styrene-divinylbenzene) copolymerTetracycline and its degradation productsAllows for complete separation and resolution of tetracycline and its related impurities. tandfonline.com
Gas Chromatography Stationary Phases

This compound-based polymers are also valuable as stationary phases in Gas Chromatography (GC), particularly in the gas-solid chromatography (GSC) mode. nih.gov These solid adsorbents are noted for their thermal stability over a wide temperature range and are less susceptible to oxidation compared to liquid stationary phases. nih.gov This makes them suitable for separating permanent gases, small hydrocarbons, and geometric and isotopic isomers where traditional coated capillaries may not provide sufficient selectivity and retention. nih.gov

Porous polymer beads, such as those made from copolymers of DVB, have been used in GC for many years. nih.gov Monolithic versions of these polymers, which consist of a continuous porous structure, have also been investigated. nih.gov While typical poly(this compound) monoliths for HPLC have large pores and low surface areas, GC applications require materials with much higher surface areas to ensure adequate interaction with analytes for effective separation. nih.gov

Researchers have developed DVB-based adsorbents with improved mechanical stability, a wider temperature range, and greater inertness for challenging GC applications. researchgate.net For instance, monolithic poly(this compound) capillary columns have been successfully used for the separation of various compounds, including alcohols, ketones, and aromatic hydrocarbons. nih.gov These columns are also more tolerant of water in samples compared to standard liquid stationary phases. nih.gov

GC Application Stationary Phase Type Separated Compounds Key Advantages
Gas and Volatiles SeparationDVB-based adsorbentsPermanent gases, light hydrocarbons, geometric isomersHigh selectivity, thermal stability, and inertness. nih.govresearchgate.net
Separation of Polar CompoundsMonolithic poly(this compound) capillaryAlcohols, ketones, toluene (B28343), ethylbenzeneTolerant to water in samples. nih.gov
Light Hydrocarbon SeparationMonolithic poly(this compound) capillaryMethane, ethane, propane (B168953), butaneGood separation efficiency. nih.gov
Various Organic CompoundsCopolymers of vinylpyridine and this compoundFatty acids, alcohols, glycols, esters, ketones, aldehydesSpecific selectivity based on polymer composition.
Solid-Phase Extraction (SPE) Sorbents

This compound-based copolymers are widely used as sorbents in Solid-Phase Extraction (SPE) for the efficient extraction and concentration of analytes from complex matrices like environmental, biological, and food samples. riverlandtrading.com The hydrophobic nature of poly(styrene-divinylbenzene) (PS-DVB) allows it to interact with analytes through van der Waals forces and π-π interactions. mdpi.com

Conventional PS-DVB sorbents have a high surface area, which contributes to their high capacity for adsorbing organic compounds. mdpi.com However, their hydrophobicity can sometimes be a limitation. To address this, hydrophilic modifications have been introduced. For example, functionalizing PS-DVB with pyrrolidone moieties creates a sorbent with both hydrophobic and hydrophilic properties, making it effective for extracting a broader range of compounds, including pharmaceuticals from wastewater. mdpi.com Other modifications include the introduction of N-vinylimidazole, which has been successful in the SPE of polar compounds like phenols and pesticides from water samples. mdpi.com

The performance of DVB-based SPE sorbents can be influenced by factors such as particle size and the degree of cross-linking. tandfonline.com Commercially available sorbents like Amberlite XAD-4, Macronet MN-200, and Lichrolut EN, all based on polystyrene-divinylbenzene, have been evaluated for the preconcentration of phenolic pollutants, with Lichrolut EN showing superior performance in terms of enrichment factor and limits of detection. tandfonline.com

SPE Application Sorbent Material Target Analytes Key Findings
Extraction of PharmaceuticalsPS-DVB functionalized with pyrrolidone (Strata-X)PharmaceuticalsAchieved good recovery (50–117%) from wastewater. mdpi.com
Extraction of Polar CompoundsN-vinylimidazole-divinylbenzene (NVIm-DVB)Phenolic compounds, pesticidesSuccessfully applied to environmental water samples. mdpi.com
Preconcentration of PhenolsPolystyrene-divinylbenzene (Lichrolut EN)Phenolic pollutantsShowed the best performance among tested sorbents with higher enrichment factors. tandfonline.com
Isolation of THM PrecursorsModified styrene this compound (Bond Elut ENV, PPL)Dissolved organic matterEffective for monitoring trihalomethane precursors in surface waters. nih.gov
Extraction of AtrazineMagnetic nanocomposite of cross-linked poly(styrene/divinylbenzene)AtrazineCombined with DLLME, achieved a high enrichment factor of 750. rsc.org
Nanoflow LCMS for Proteomic Studies

In the field of proteomics, nanoflow liquid chromatography coupled with tandem mass spectrometry (nanoLC-MS/MS) is a powerful tool for protein identification and quantification. rsc.orgrsc.org Poly(styrene-divinylbenzene) (PS-DVB) monolithic capillary columns have emerged as a promising stationary phase for these applications. rsc.orgrsc.org

Monolithic columns, prepared by the in situ polymerization of monomers like styrene and this compound within a capillary, offer a continuous, porous structure. rsc.org This structure is more robust and can be more efficient than traditional columns packed with beads. rsc.orgrsc.org The high permeability of these monolithic columns allows for the use of higher flow rates, which can sharpen chromatographic peaks.

A key advantage of PS-DVB monolithic columns in proteomics is their ability to reduce the co-elution of peptides and suppress ion suppression effects in the mass spectrometer, leading to enhanced total ion current signals. rsc.orgrsc.org This is particularly beneficial for analyzing complex protein digests. For instance, a meter-long PS-DVB column has shown great potential for separating hydrophilic peptides and has been successfully used to identify N-linked glycopeptides in a tryptic digest of fetuin and bevacizumab. rsc.org These findings suggest that PS-DVB monolithic columns are a valuable addition to the stationary phases used in capillary columns for proteome research. rsc.orgrsc.org

Proteomics Application Column Type Analytes Key Research Finding
Peptide and Glycopeptide SeparationMonolithic PS-DVB capillary columnTryptic peptides, N-linked glycopeptidesGave the highest separation efficiency for glycopeptides compared to bead-based columns. rsc.org
Routine Proteome AnalysisMonolithic PS-DVB capillary columnTryptic peptidesComparable to totally porous silica C18 and HALO fused core C18 columns for routine peptide identification. rsc.org
Analysis of Low-Abundance ProteinsCapillary PS-DVB monolithic stationary phasesNovel, low-abundance secreted proteinsThe highly hydrophobic nature allows for direct use as a reversed-phase stationary phase.
General ProteomicsPoly(styrene-divinylbenzene)-based monolithic capillariesPeptides and proteinsWidely used in proteomic analyses. researchgate.net

Adsorbents for Environmental Remediation

This compound-based polymers are highly effective adsorbents for environmental cleanup due to their high surface area, porous structure, and chemical stability. ontosight.airiverlandtrading.com They are particularly useful for removing organic pollutants from water and air. riverlandtrading.com

Removal of Contaminants from Water and Air

Poly(this compound) and its copolymers, such as polystyrene-divinylbenzene (PS-DVB), are used to remove a variety of contaminants from aqueous solutions and the atmosphere. riverlandtrading.com In water treatment, these materials can effectively adsorb hydrophobic contaminants like polycyclic aromatic hydrocarbons (PAHs) and chlorinated solvents. riverlandtrading.com They are also used in the production of ion exchange resins for water softening and the removal of heavy metals. riverlandtrading.comtidjma.tn

A study on the removal of Brilliant Green dye from water using poly(DVB) synthesized by suspension polymerization demonstrated a high removal efficiency of 97.4%. rsc.orgnih.gov The adsorption process was found to be dominated by chemisorption, and the polymer could be regenerated and reused for multiple cycles, highlighting its potential for real-world wastewater treatment. rsc.org

For air purification, DVB-based materials are utilized in gas purification systems to remove impurities such as volatile organic compounds (VOCs). riverlandtrading.com Their high adsorption capacity and thermal stability make them suitable for industrial applications in petrochemical and semiconductor manufacturing. riverlandtrading.com

Extraction of Airborne Organic Compounds

This compound is a widely used adsorbent for sampling gaseous organic compounds in environmental and workplace settings. aaqr.org It has a high specific surface area and is effective for adsorbing compounds in the C6–C15 range. aaqr.org However, its efficiency is lower for more polar, smaller molecules like C1–C3 alcohols and ketones. aaqr.org

To enhance its capability for adsorbing a wider range of airborne compounds, modifications to the DVB adsorbent have been explored. One notable development is the sulfonation of DVB particles. aaqr.orgmanchester.ac.uk Sulfonated DVB (SDVB) exhibits improved hydrophilicity, making it more effective at adsorbing polar compounds. aaqr.org In one study, a micro-sampler packed with SDVB adsorbed significantly more methanol (B129727) (92-116% more) and methyl ethyl ketone (12-20% more) compared to a non-sulfonated DVB sampler. manchester.ac.uk This demonstrates the potential of modified DVB adsorbents as versatile passive samplers for a broad spectrum of airborne organic compounds. aaqr.orgmanchester.ac.uk

Catalyst Supports and Catalysis

This compound (DVB) copolymers, particularly with styrene, are extensively utilized as robust supports for catalysts due to their high surface area, porous nature, and physical stability. These properties allow for the effective anchoring of active catalytic species, leading to enhanced performance, stability, and reusability in a variety of chemical transformations.

Immobilization of Catalysts

The immobilization of catalysts onto styrene-divinylbenzene (SDB) supports is a widely adopted strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. This approach has been successfully applied to both enzymes and synthetic molecular catalysts.

For instance, lipases, which are among the most used enzymes in biocatalysis, have been effectively immobilized on hydrophobic SDB matrices. nih.govscielo.br The immobilization mechanism often involves interfacial activation, where the enzyme adsorbs onto the hydrophobic surface, leading to a conformational change that locks the enzyme in its active form. nih.govscielo.br A commercial styrene-divinylbenzene matrix, MCI GEL® CHP20P, has been shown to significantly improve the properties of enzymes like lipase (B570770) B from Candida antarctica (CALB). nih.gov The use of SDB supports can lead to higher immobilization yields, with some studies reporting yields between 89.5% and 99.2% for CALB on Styrene/DVB particles. scielo.br The textural properties of the SDB support, such as pore diameter and specific surface area, play a crucial role in the final performance of the immobilized biocatalyst. scielo.br

Beyond enzymes, SDB copolymers are used to immobilize transition metal complexes. This method enhances catalyst stability and allows for repeated use without significant loss of activity. For example, a hybrid catalyst created by reacting chlorocarbonylbis(triphenylphosphine)iridium(I) with diphenyphosphine anchored to a styrene-divinylbenzene copolymer was found to be highly efficient for hydrogen transfer reactions. This immobilized catalyst demonstrated remarkable stability, capable of thousands of turnovers without leaching or diminished activity. Similarly, the functionalization of SDB copolymers with aminophosphonate groups has been used to create supports for transition metal ions like Copper(II) and Manganese(II), which then act as catalysts in oxidation reactions. researchgate.net

The table below summarizes the immobilization of different lipases on a commercial SDB support compared to a traditional support.

EnzymeSupportLoading Capacity (mg protein/g support)Key Finding
Lipase from Thermomyces lanuginosus (TLL)MCI GEL® CHP20P87.2Higher loading capacity compared to octyl-Sepharose®. researchgate.net
Lipase from Rhizomucor miehie (RML)MCI GEL® CHP20P310Significantly higher loading capacity. researchgate.net
Lecitase® UltraMCI GEL® CHP20P180Enhanced loading capacity. researchgate.net

Hydrophobic Catalysts over Styrene-Divinylbenzene Copolymers

The inherent hydrophobicity of styrene-divinylbenzene (SDB) copolymers makes them excellent supports for catalysts used in aqueous or water-containing reaction media. tandfonline.com Conventional hydrophilic supports can suffer from capillary condensation of water, which impedes reactant diffusion to the active sites and reduces catalytic activity. tandfonline.com Hydrophobic SDB supports overcome this limitation. The contact angle between water and SDB is significantly high (e.g., 107.6°), preventing the formation of a water film on the catalyst surface. tandfonline.com

This property has been exploited in various industrial applications. For example, a hydrophobic Palladium (Pd)/SDB catalyst was used for the single-step partial oxidation of ethylene (B1197577) to acetic acid, achieving a conversion of over 85%. tandfonline.com The high surface area of the SDB support (767.2 m²/g) allows for excellent dispersion of the palladium metal. tandfonline.com Another application is the oxidation of ammonia (B1221849) to nitrogen, where a Platinum (Pt)/SDB catalyst shows high reaction rates at temperatures below 150°C, attributed to the hydrophobic nature of the support. tandfonline.com The use of Pt/SDB catalysts is also crucial in the liquid phase catalytic exchange (LPCE) reaction for hydrogen-water systems, a key process in applications like tritium (B154650) removal from wastewater. researchgate.netgoogle.com

The performance of these hydrophobic catalysts is influenced by the physical properties of the SDB support, which can be tailored during synthesis. For instance, modifying SDB with graphene has been shown to produce carriers with larger particle sizes, superhydrophobicity (water contact angle of 152.36°), and greater mechanical strength. researchgate.net

Supported Transition Metal Catalysis

Styrene-divinylbenzene copolymers serve as a versatile platform for supporting a wide range of transition metal catalysts, facilitating their use in various organic reactions. ijcea.org The polymer backbone can be functionalized to anchor metal complexes, preventing leaching and allowing for catalyst reuse. This approach is central to developing more sustainable chemical processes.

Palladium (Pd) catalysts supported on SDB have been extensively studied. A porous polystyrene-phosphine hybrid monolith, co-cross-linked with DVB, has been developed for continuous-flow Pd-catalyzed reactions like Suzuki–Miyaura cross-couplings and Buchwald-Hartwig aminations. researchgate.net Optimizing the cross-linking structure of the polymer support creates a unique reaction environment that controls the coordination of the supported ligands and stabilizes the metal catalyst. researchgate.net

Other transition metals have also been successfully immobilized. Hybrid materials formed by functionalizing SDB with aminophosphonate groups and then covering them with silica have been used as supports for Copper(II) and Manganese(II) ions. researchgate.net The resulting catalysts were effective in the oxidation of various organic compounds, including anisole, cyclohexene, and phenol (B47542). researchgate.net Research has also shown that an Iridium(I) complex anchored to a phosphine-functionalized SDB copolymer is a highly efficient and reusable catalyst for hydrogen transfer reactions to α,β-unsaturated ketones. This hybrid catalyst was found to be more reactive than its homogeneous counterpart.

The following table presents examples of transition metals supported on DVB copolymers and their catalytic applications.

Transition MetalLigand/FunctionalizationReaction TypeReference
Palladium (Pd)TriphenylphosphineSuzuki–Miyaura cross-coupling, Buchwald-Hartwig amination researchgate.net
Copper (Cu)(II)AminophosphonateOxidation of organic compounds (anisole, cyclohexene) researchgate.net
Manganese (Mn)(II)AminophosphonateOxidation of organic compounds researchgate.net
Iridium (Ir)(I)DiphenylphosphineHydrogen transfer to α,β-unsaturated ketones
Ruthenium (Ru)Schiff baseHydrogenation of styrene, Oxidation of benzyl (B1604629) alcohol ijcea.org

Dual-Functionalized Catalysts for Organic Reactions

A significant advancement in catalysis is the development of dual-functionalized materials, where two different catalytic sites (e.g., an acid and a base) are present on the same support. This compound-based polymers are ideal for creating such catalysts due to the ease with which they can be functionalized. These materials are particularly useful for one-pot cascade reactions, which improve process efficiency by avoiding the isolation of intermediates.

Researchers have successfully prepared macroporous dual-functional acid-base catalysts using high internal phase emulsion polymerization of styrene, vinylbenzyl chloride (VBC), and DVB. nih.govacs.orgnih.govfigshare.comacs.org The resulting polymer, poly(St-VBC), is first modified with ethylenediamine (B42938) to introduce basic amine groups and subsequently with substances like 1,3-propane sultone or chlorosulfonic acid to add acidic sulfonic acid groups. nih.govacs.org The resulting poly(St-VBC)-NH₂-SO₃H catalyst contains isolated acid and base sites, preventing their mutual neutralization and deactivation. acs.orgnih.gov

This dual-functional catalyst has demonstrated excellent performance in one-pot cascade reactions, such as the deacetalization–Henry reaction to produce β-nitrostyrene from benzaldehyde (B42025) dimethyl acetal. nih.govacs.org The catalyst achieved 100% substrate conversion and 100% product yield and could be reused for several consecutive runs with only a slight loss in activity. nih.govacs.org The superior performance is attributed to the unique macroporous structure and the site-isolation of the antagonistic functional groups. acs.org

Green and Sustainable Catalysis

The use of this compound-based supports aligns with several principles of green chemistry. ijcea.orgmdpi.com By heterogenizing homogeneous catalysts, these supports facilitate easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse, which reduces waste and cost. acs.org This is a significant advantage over traditional homogeneous systems where catalyst separation can be difficult and energy-intensive. acs.org

The development of catalysts on SDB supports for continuous-flow reactions represents a major step towards sustainable chemical manufacturing. researchgate.net Continuous-flow systems offer better process control, enhanced safety, and potential for automation and scale-up. researchgate.net Polystyrene-divinylbenzene supported transition metal complexes, such as a Ruthenium-Schiff base complex, have been shown to be effective and recyclable in reactions like the hydrogenation of styrene and the oxidation of benzyl alcohol. ijcea.org

Furthermore, the polymer supports themselves can be derived from or contribute to more sustainable processes. For example, styrene this compound polymer resins can be used as a precursor for synthesizing activated carbon, a valuable material for adsorption and catalysis. begellhouse.combegellhouse.com The stability of DVB-based polymers also makes them suitable for use in greener solvent systems, such as superheated water chromatography, reducing the reliance on volatile organic solvents. mdpi.com

Porous Polymers and Smart Materials

This compound is a key monomer in the synthesis of a wide range of porous polymers with tailored properties. nih.gov The degree of cross-linking provided by DVB is critical in establishing a permanent, rigid porous structure. nih.govugent.be These materials are synthesized using techniques like suspension polymerization, where a porogenic solvent (a non-solvent for the resulting polymer) is used to create pores within the polymer beads as they form. nih.govugent.be

The resulting porous copolymers of styrene and this compound are characterized by high specific surface areas, well-defined pore size distributions (from micropores to macropores), and excellent thermal stability. nih.govsigmaaldrich.com For example, copolymers synthesized with various functional monomers and DVB have achieved specific surface areas in the range of 418–746 m²/g and exhibit thermal stability at temperatures over 300°C. nih.gov The properties can be finely tuned by varying the type and amount of DVB, the functional co-monomer, and the porogenic solvent. scielo.brnih.gov

These porous polymers are not just passive supports but can be designed as "smart materials" that respond to external stimuli such as temperature, pH, or light. While the provided search results focus more on the synthesis and application of the porous structures themselves, the functional groups incorporated into the DVB polymer network can impart responsive behaviors. researchgate.net For example, poly(4-vinylpyridine-co-divinylbenzene) can be functionalized to respond to changes in the chemical environment. researchgate.net The development of these materials opens up applications in areas like controlled release systems, sensors, and automated devices. ugent.beresearchgate.net

The table below details the properties of porous copolymers synthesized from allyl methacrylate (B99206) and varying amounts of this compound.

DVB Content (wt%)Specific Surface Area (m²/g)Key Feature
50~480High surface area
20~410-480Surface area remains high and relatively constant above 20% DVB. mdpi.com
15Decreases significantlySharp drop in surface area below 20% DVB. mdpi.com
5LowestIndicates the critical role of DVB in creating a porous network. mdpi.com

PolyHIPE Structures for Porous Supports

Polymerized High Internal Phase Emulsions, or polyHIPEs, represent a class of highly porous materials synthesized by polymerizing the continuous phase of a high internal phase emulsion (HIPE). epa.gov this compound (DVB) is a critical cross-linking agent in the creation of many polyHIPE structures, particularly those based on styrene (S). nih.gov The resulting poly(styrene-co-divinylbenzene) materials are characterized by a highly interconnected, open-cell structure, low density, and a high surface area. nih.gov These properties make them exceptional candidates for use as porous supports in a variety of applications, including catalysis, separation processes, and tissue engineering scaffolds. researchgate.netresearchpublish.com

The synthesis of S-DVB polyHIPEs involves creating a water-in-oil emulsion where the aqueous phase typically constitutes over 74% of the total volume. nih.gov The oil phase consists of the monomers (styrene and this compound), a surfactant, and an initiator. nih.govmdpi.com Polymerization of this continuous oil phase, followed by the removal of the aqueous internal phase, yields a monolithic porous structure. epa.gov The voids left by the aqueous droplets form the primary macroporous network, while smaller interconnecting pores, or "windows," ensure a continuous flow path through the material. epa.govresearchpublish.com

The versatility of DVB-based polyHIPEs allows for their functionalization for specific applications. For example, they have been modified for use as catalyst supports in one-pot acid and base-catalyzed reaction cascades by grafting functional groups onto the polymer backbone. rsc.org In another application, the surface of poly(S/DVB)HIPEs was modified using a layer-by-layer technique to enhance CO2 adsorption capacity for potential use in carbon capture technologies. nih.gov

Table 1: Effect of this compound (DVB) Content on Poly(Styrene/DVB)HIPE Properties

Styrene/DVB RatioAverage Pore Diameter (μm)Surface Area (m²/g)Compressive Strength (MPa)Thermal Degradation Temp. (°C)
80:2079.4220.13372
20:8058.8189--
0:10041.23630.30440

Data sourced from a study on poly(S/DVB)HIPEs prepared via a high internal phase emulsion technique. nih.gov

Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers and a high proportion of a cross-linking agent in the presence of a "template" molecule. This compound (DVB) is frequently employed as the cross-linker, providing mechanical stability and fixing the functional monomers in place around the template. d-nb.infodshs-koeln.de After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target molecule. d-nb.info

The synthesis of MIPs typically involves five key components: a template species, a functional monomer, a cross-linker, an initiator, and a porogenic solvent. mdpi.com DVB's role as a cross-linker is crucial for creating a rigid, porous structure that maintains the integrity of the binding sites after the template is extracted. d-nb.info The choice of functional monomer and the monomer-to-template ratio are optimized to ensure strong, yet non-covalent, interactions, which are essential for selective rebinding. d-nb.infodshs-koeln.de

Researchers have successfully synthesized DVB-crosslinked MIPs for the selective recognition and separation of various compounds. For example, MIPs prepared with methacrylic acid as the functional monomer and DVB as the crosslinker have shown high selectivity for creatinine, a biomarker for renal function. nih.gov Similarly, DVB has been used as a cross-linker in MIPs designed to separate testosterone (B1683101) from its epimer, epitestosterone, a critical task in anti-doping analysis. dshs-koeln.denih.gov In this application, a polymer using trifluoromethylacrylic acid as the functional monomer and DVB as the cross-linker demonstrated significant selectivity. nih.gov

The performance of these MIPs is also heavily influenced by the porogenic solvent used during synthesis, as it affects the polymer's surface area and pore structure. mdpi.com For instance, studies have shown that for apolar DVB-based polymers, using an apolar solvent like hexane (B92381) results in a high surface area, whereas a polar solvent like methanol leads to a very low surface area. mdpi.com This highlights the importance of matching the polarity of the solvent with that of the polymer system to achieve optimal morphology and binding performance.

Table 2: Components for Synthesis of a 2-phenylphenol-selective MIP

ComponentChemical NameRoleMolar Ratio
Template2-phenylphenolTarget Molecule1
MonomerStyreneFunctional Monomer4
Cross-linkerThis compound (DVB)Cross-linking Agent16
SolventAcetonitrile (B52724)Porogen-

Data sourced from a study on the preparation of MIPs for the selective extraction of 2-phenylphenol. d-nb.info

Electrorheological Materials

Electrorheological (ER) fluids are a class of "smart" materials that exhibit a rapid and reversible change in their viscosity upon the application of an external electric field. icm.edu.pl These fluids are typically suspensions of polarizable solid particles dispersed in a non-conducting, low-viscosity oil. icm.edu.plijert.org Copolymers of styrene and this compound are frequently used as the base material for the dispersed particles in ER fluids. icm.edu.plaip.org

To be effective in an ER fluid, the particles must be polarizable. This is often achieved by introducing polar functional groups onto the polymer structure. A common method is the sulfonation of poly(styrene-co-divinylbenzene) particles. aip.orgworldscientific.com The resulting sulfonated particles (SSDs) are then dispersed in a liquid medium like silicone oil. aip.org When an electric field is applied, the polarized particles align and form fibrous structures between the electrodes, restricting the fluid's flow and dramatically increasing its viscosity. ijert.org

Research has demonstrated that the performance of ER fluids based on sulfonated poly(styrene-co-divinylbenzene) is dependent on several factors. The degree of sulfonation and the average particle size have been shown to directly influence the magnitude of the ER effect. aip.org An increase in either of these parameters generally leads to a greater induced shear stress under an electric field. aip.orgworldscientific.com Additionally, studies have explored the use of particles with a sulfonated surface layer and an unsulfonated core, which can improve the stability of the suspension while maintaining a significant ER effect. aip.org Beyond sulfonation, phosphorylation of polystyrene-co-divinylbenzene has also been investigated for creating ER-active particles. researchgate.net Dimer particles synthesized using DVB have also been explored for their potential in enhancing electrorheology properties for devices like electrical clutches and shock absorbers.

Microcapsules for Heat Storage

Microencapsulation is a technology used to entrap a core material within a shell, and it has found significant application in the field of thermal energy storage. Phase-change materials (PCMs), such as paraffin (B1166041) waxes, can store and release large amounts of latent heat during their solid-liquid transitions. acs.org However, their practical use is often hindered by leakage in the liquid state. acs.org To overcome this, PCMs are encapsulated within a stable shell. Polythis compound (PDVB) has emerged as a robust shell material for these applications. acs.orgacs.org

A novel approach for creating these microcapsules involves Pickering emulsion polymerization, an eco-friendly method that uses solid particles to stabilize the emulsion instead of traditional surfactants. acs.orgacs.org In one such synthesis, microcapsules with a paraffin core were fabricated with a hybrid shell of polythis compound and titanium dioxide (TiO₂) nanoparticles. acs.orgacs.org The DVB monomer, which possesses two double bonds, polymerizes to form the shell, providing abundant sites for binding with the TiO₂ nanoparticles, thus creating a stable, integrated shell structure. acs.org

The resulting microcapsules not only prevent the PCM from leaking but also provide a large surface area for heat transfer. acs.org The properties of these microcapsules can be tuned by adjusting synthesis parameters. For example, the size of the microcapsules can be controlled by varying the amount of TiO₂ nanoparticles used. acs.org In other research, poly(methyl methacrylate-co-divinylbenzene) has been used as a shell material to encapsulate a binary core of butyl stearate (B1226849) and paraffin, creating micro-PCMs with an adjustable phase change temperature. researchgate.net

These DVB-based microcapsules have shown excellent performance in thermal energy storage. For instance, microcapsules with a PDVB/TiO₂ hybrid shell demonstrated a high latent heat storage capacity. doi.org This technology holds potential for applications in ambient temperature regulation, such as in green building materials, and for integration into textiles. acs.orgmdpi.com

Table 3: Performance Comparison of Microencapsulated PCMs

Shell MaterialCore MaterialLatent Heat of Melting (ΔHm) (J/g)Encapsulation Efficiency (%)Additional FunctionReference
PDVB/TiO₂Paraffin139.178.9Formaldehyde Photodegradation doi.org
Poly(HDDA)/TiO₂ParaffinN/AN/AMethylene Blue Photodegradation doi.org
Fe₃O₄/SiO₂n-Eicosane169.671.8Magnetism doi.org
PMMA/PMA/Si₃N₄Paraffin134.679.9None doi.org

Data sourced from a comparative study on microencapsulated PCMs with organic-inorganic hybrid shells. doi.org

Biomedical Applications (excluding dosage/administration)

This compound-based polymers are utilized in several advanced biomedical applications due to their chemical stability and versatile nature.

Coatings for Biomedical Applications

The surface properties of biomedical materials are critical to their function and biocompatibility. Coatings based on DVB copolymers have been developed to impart specific functionalities, such as water repellency, to biomedical fabrics. mdpi.comresearchgate.net Superhydrophobic surfaces are of great interest in the biomedical field for preventing adhesion and controlling cell deposition. mdpi.com

One method to achieve this is admicellar polymerization, which can be used to form ultrathin polystyrene films on materials like cotton. mdpi.com The inclusion of this compound as a cross-linking agent in this process improves the coverage and durability of the coating. mdpi.com These coatings create a high degree of water repellence, which can be beneficial for medical textiles, potentially making them reusable and more environmentally friendly. mdpi.comresearchgate.net In addition to fabrics, DVB has been reported for use in photocurable protective coatings for materials such as glass and plastics. guidechem.com Furthermore, thermally cross-linked films of polymers like poly(N-vinylpyrrolidone) are used as antifouling coatings to reduce the non-specific adhesion of proteins to biomedical devices, a critical factor in preventing device failure. acs.orgacs.org

Antibacterial Polymer Supports

The proliferation of microorganisms on the surfaces of medical materials can lead to serious problems. typeset.io To address this, antibacterial polymers have been developed, and this compound often serves as a key structural component in these materials, providing a stable, cross-linked support matrix. scielo.brscispace.com

Various strategies have been employed to create DVB-based antibacterial supports. One approach involves the copolymerization of DVB with monomers that possess inherent antibacterial properties or can be easily functionalized. For example, copolymers of eugenol (B1671780) and this compound have been synthesized and shown to have antibacterial activity. aip.org In one study, a copolymer network of eugenol, a thiol, and DVB was created via a photoactivated reaction, and it demonstrated effective inhibition against Escherichia coli. aip.org Another study involved synthesizing a nitrated polyeugenol-divinylbenzene copolymer that, when coated on cotton fabric, exhibited good antibacterial performance against both Escherichia coli and Staphylococcus aureus. aip.org

Another strategy is to modify the surface of a pre-formed DVB copolymer. Copolymers of acrylonitrile (B1666552) and DVB have been functionalized with aminophosphonate groups, which were shown to have antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. mdpi.com Similarly, silver composites prepared from sulfonated styrene-divinylbenzene polyHIPEs have demonstrated the ability to prevent biofilm formation and inhibit bacterial growth. scielo.brperiodikos.com.br These materials offer advantages over low molecular weight biocides due to their greater stability and reduced diffusion into the environment. scispace.com

Table 4: Antibacterial Activity of a Copolymer Network (E-3T-DVB)

Incubation TimeInhibition of E. coli (%)Inhibition of S. aureus (%)
12 hours72.90.6
24 hours9.347.1

Data sourced from a study on a copolymer network of eugenol, trithiol, and this compound. aip.org

Specialty Polymers and Composites

This compound (DVB) is a critical component in the formulation of a wide array of specialty polymers and composites, valued for its ability to create highly crosslinked, robust, and functional materials. Its versatile reactivity and the unique properties it imparts make it a cornerstone in the development of advanced materials for demanding applications.

Crosslinking Agent in Various Polymer Systems

This compound is extensively used as a crosslinking agent in the synthesis of various polymers, significantly enhancing their mechanical, thermal, and chemical properties. taylorandfrancis.comunivook.com Its primary function is to form a three-dimensional network structure within the polymer matrix, which increases rigidity, improves stability, and provides resistance to solvents and high temperatures. univook.commarquette.edu

One of the most common applications of DVB as a crosslinking agent is in the production of polystyrene-based resins. taylorandfrancis.com By copolymerizing styrene with DVB, a crosslinked polystyrene (PS-DVB) matrix is formed, which is the foundation for many ion-exchange resins and chromatography media. skyquestt.comriverlandtrading.com The degree of crosslinking, controlled by the percentage of DVB, is a critical parameter that determines the properties of the final resin. taylorandfrancis.com For instance, a lower DVB content (around 0.25%) results in a soft, gelatinous polymer that swells significantly, while a higher content (around 25%) produces a mechanically tough material with negligible swelling. taylorandfrancis.com

The impact of DVB concentration on polymer properties has been a subject of detailed research. Studies have shown that increasing the amount of DVB in a polymer system generally leads to:

Increased thermal stability: The onset of degradation temperature for polymers like poly(methyl methacrylate) (PMMA) increases with higher DVB content. marquette.edu

Enhanced char formation: In the case of PMMA crosslinked with DVB, the amount of char residue after thermal decomposition increases with the DVB concentration. marquette.edu

Reduced swelling ratio: A higher degree of crosslinking limits the polymer's ability to absorb solvents, resulting in a lower swelling ratio. marquette.edu

Modified particle size and morphology: In suspension polymerization, the amount of DVB can influence the average particle size and the porous structure of the resulting polymer beads. researchgate.net

The following table summarizes the effect of DVB concentration on the properties of methyl methacrylate-divinylbenzene copolymers:

DVB Content (wt%)Onset of Degradation (5% mass loss, °C) in ArgonChar Yield (%) at 600°C in ArgonSwelling Ratio
10310101.2
20325151.1
30335181.05
40340221.0

Data compiled from research on methyl methacrylate-divinylbenzene cross-linked polymers. marquette.edu

Beyond polystyrene, DVB is also employed to crosslink other vinyl polymers. For example, its use in the dispersion polymerization of styrene has been explored, although challenges such as maintaining dispersion stability at higher DVB concentrations have been noted. google.comacs.org Researchers have developed two-stage polymerization methods to overcome these issues, allowing for the synthesis of monodisperse, crosslinked polystyrene particles with controlled DVB content. acs.org

High-Performance Resins for Industrial Applications

The unique properties imparted by this compound crosslinking are leveraged to create high-performance resins for a variety of demanding industrial applications. These resins are characterized by their superior mechanical strength, thermal stability, and chemical resistance, making them suitable for use in harsh environments. univook.comskyquestt.com

Ion-Exchange Resins: A primary application of DVB-crosslinked polymers is in the manufacturing of ion-exchange resins. skyquestt.comriverlandtrading.com These resins are essential for water purification, water softening, and chemical separation processes in industries such as pharmaceuticals, food and beverage, and petrochemicals. skyquestt.comriverlandtrading.com The crosslinked styrene-divinylbenzene matrix provides the necessary physical integrity and insolubility for the resin beads, while functional groups introduced onto the polymer backbone provide the ion-exchange capacity. taylorandfrancis.com The degree of DVB crosslinking is carefully controlled to optimize the resin's ion-exchange kinetics, capacity, and operational lifespan. taylorandfrancis.com

Adsorbent Resins: DVB-based resins are also widely used as adsorbents for the removal of organic pollutants from water and industrial effluents. riverlandtrading.com Their high surface area, porous structure, and hydrophobic nature make them effective in adsorbing a range of non-polar compounds. These resins are employed in environmental remediation and in purification steps within chemical manufacturing processes. riverlandtrading.com

Chromatography Resins: In the field of analytical and preparative chromatography, styrene-divinylbenzene resins serve as robust stationary phases. riverlandtrading.com Their high mechanical strength allows them to withstand the high pressures used in high-performance liquid chromatography (HPLC). The particle size and porosity of the DVB-crosslinked beads can be precisely controlled to achieve high-resolution separations of various molecules. researchgate.net

Catalyst Supports: The inert and durable nature of PS-DVB resins makes them excellent supports for catalysts. riverlandtrading.com Active catalytic species can be immobilized within the porous structure of the resin, facilitating heterogeneous catalysis. This approach simplifies catalyst recovery and product purification, offering advantages in various chemical synthesis processes. riverlandtrading.com

The demand for high-performance materials in sectors like construction, automotive, and electronics continues to drive the development of novel DVB-based resins with enhanced properties. skyquestt.com

Organic-Inorganic Hybrid Materials

The integration of this compound-based polymers with inorganic materials leads to the creation of organic-inorganic hybrid materials, which combine the desirable properties of both components. mdpi.comtandfonline.com These hybrids can exhibit enhanced mechanical strength, thermal stability, and novel functionalities not achievable with either material alone. mdpi.com

A common approach to preparing these hybrids is through the copolymerization of DVB with an organosilane coupling agent, such as triethoxyvinylsilane (TEVS), via methods like suspension polymerization. mdpi.com This process results in microspheres where the organic polymer network is covalently bonded to an inorganic silica-like network. The resulting material possesses the flexibility and processability of the polymer along with the rigidity and thermal resistance of the inorganic component. mdpi.com

Research on DVB-TEVS hybrid microspheres has shown that the molar ratio of the two components significantly influences the material's properties. For instance, increasing the TEVS content relative to DVB leads to a higher specific surface area and total pore volume. mdpi.com

Properties of DVB-TEVS Hybrid Microspheres

DVB:TEVS Molar RatioSpecific Surface Area (SBET, m²/g)Average Pore Size (nm)
2:13166.8
1:14026.5
1:25216.2

Data adapted from a study on DVB-co-TEVS microspheres. mdpi.com

These hybrid materials have shown promise as adsorbents for the removal of organic compounds from water. mdpi.com Another strategy involves encapsulating inorganic particles, such as silica, with a layer of poly(styrene-divinylbenzene). nih.gov This can be achieved by first producing organic-inorganic hybrid silica particles through the sol-gel processing of a mixture of tetraethoxysilane (TEOS) and vinyltriethoxysilane (B1683064) (VTEOS). nih.gov The vinyl groups on the surface of these hybrid silica particles then act as anchors for the subsequent polymerization of styrene and DVB, creating a core-shell structure. nih.gov

Furthermore, DVB-based polymers can be functionalized and then used to create hybrid catalysts. For example, aminophosphonate-functionalized styrene-divinylbenzene copolymers have been dispersed in a silica matrix via a sol-gel process, resulting in hybrid materials with high thermal stability. tandfonline.com These materials can also be designed as macroporous structures for catalytic applications. google.com

Functionalization of Polymer Surfaces

The surface of this compound-based polymers, particularly those prepared by methods that leave residual vinyl groups, can be readily functionalized to introduce a wide range of chemical moieties. This surface modification is crucial for tailoring the material's properties for specific applications, such as in chromatography, catalysis, and biotechnology. acs.orgrug.nl

The presence of unreacted vinyl groups on the surface of poly(this compound) (pDVB) microspheres provides reactive handles for various chemical transformations. rug.nl Several strategies have been developed to exploit these surface vinyl groups for functionalization:

Thiol-Ene Chemistry: This is a highly efficient "click" reaction that involves the addition of a thiol-containing molecule across a double bond, often initiated by UV light or a radical initiator. Researchers have successfully used this method to graft polymers like poly(N-isopropylacrylamide) (pNIPAAm) onto the surface of pDVB microspheres. acs.orgrug.nl This approach allows for the direct coupling of thiol-end functionalized polymers to the microsphere surface. acs.org

[2+2] Cycloaddition: UV-induced [2+2] cycloaddition reactions can be employed to attach molecules containing specific functional groups to the vinyl groups on the pDVB surface. For instance, an aldehyde-functionalized initiator for atom transfer radical polymerization (ATRP) has been attached to pDVB nanoparticles, enabling subsequent "grafting from" polymerization from the surface.

Hydrobromination and Azidation: The residual double bonds can be first hydrobrominated using hydrogen bromide and then converted to azide (B81097) groups by reaction with sodium azide. itu.edu.tr These azide-functionalized surfaces can then be further modified using azide-alkyne "click" chemistry, a versatile method for attaching a wide variety of molecules. itu.edu.tr

High Internal Phase Emulsion (HIPE) Templating and Post-Functionalization: Macroporous polymers can be synthesized using HIPE, with DVB as a crosslinker. The resulting polymer can then be surface-functionalized. For example, a copolymer of vinylbenzyl chloride, styrene, and DVB has been functionalized with ethylenediamine and then propane sultone to create a dual acid-base catalyst. nih.gov

These surface functionalization techniques open up a vast design space for creating advanced materials with precisely controlled surface chemistry and properties. The ability to introduce specific functionalities onto a robust, crosslinked DVB-based scaffold is a key reason for its widespread use in advanced applications.

Q & A

Q. How to identify gaps in DVB research using systematic literature reviews?

  • Methodological Answer : Use databases (e.g., SciFinder, Reaxys) with search terms like "this compound copolymerization" or "DVB catalysis." Apply PRISMA frameworks to map trends (e.g., limited studies on bio-based DVB alternatives) and prioritize understudied areas .

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